Lovastatin-d3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H36O5 |
|---|---|
Molecular Weight |
407.6 g/mol |
IUPAC Name |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-2-(trideuteriomethyl)butanoate |
InChI |
InChI=1S/C24H36O5/c1-5-15(3)24(27)29-21-11-14(2)10-17-7-6-16(4)20(23(17)21)9-8-19-12-18(25)13-22(26)28-19/h6-7,10,14-16,18-21,23,25H,5,8-9,11-13H2,1-4H3/t14-,15-,16-,18+,19+,20-,21-,23-/m0/s1/i3D3 |
InChI Key |
PCZOHLXUXFIOCF-ZUCBQYQNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](CC)C(=O)O[C@H]1C[C@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O)C |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O)C |
Origin of Product |
United States |
Foundational & Exploratory
What is Lovastatin-d3 and its primary use in research
An In-depth Whitepaper on its Core Applications in Scientific Research
Audience: Researchers, scientists, and drug development professionals.
Introduction to Lovastatin-d3
This compound is a deuterated form of Lovastatin, a well-established medication used to lower cholesterol and prevent cardiovascular disease.[1][2] In the realm of scientific research, this compound serves a critical role as a stable isotope-labeled internal standard.[3][4] Its near-identical chemical and physical properties to the parent compound, Lovastatin, make it an invaluable tool for enhancing the accuracy and precision of analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5] This guide provides a comprehensive overview of this compound, its primary applications in research, detailed experimental protocols, and the biochemical pathways it influences.
Lovastatin itself is a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By competitively inhibiting this enzyme, Lovastatin effectively reduces the endogenous production of cholesterol. Lovastatin is a prodrug, meaning it is administered in an inactive lactone form and is hydrolyzed in the body to its active β-hydroxy acid form.
Physicochemical Properties
The key distinction of this compound is the replacement of three hydrogen atoms with deuterium atoms. This isotopic substitution results in a slightly higher molecular weight compared to Lovastatin, which allows for its differentiation in mass spectrometry.
| Property | Value | Reference |
| Chemical Name | (2S)-2-(Methyl-d3)butanoic Acid (1S,3R,7S,8S,8aR)-1,2,3,7,8,8a-Hexahydro- 3,7-dimethyl-8-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1-naphthalenyl Ester | |
| Synonyms | MK-803-d3; Lovalip-d3; Lovastatin Lactone-d3; Mevacor-d3; Mevinacor-d3 | |
| Molecular Formula | C₂₄H₃₃D₃O₅ | |
| Molecular Weight | 407.56 g/mol | |
| Appearance | White Solid | |
| Storage | 2-8°C Refrigerator |
Primary Use in Research: Internal Standard for Quantitative Analysis
The predominant application of this compound in a research setting is as an internal standard for the quantification of Lovastatin in biological matrices such as plasma. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for several reasons:
-
Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. Since this compound has virtually identical physicochemical properties to Lovastatin, it experiences the same matrix effects. By comparing the analyte signal to the internal standard signal, these effects can be accurately compensated for.
-
Correction for Sample Preparation Variability: During sample preparation steps like protein precipitation or solid-phase extraction, there can be variations in the recovery of the analyte. As an internal standard added at the beginning of the workflow, this compound accounts for these variations.
-
Improved Accuracy and Precision: The use of a deuterated internal standard significantly improves the accuracy and precision of the analytical method, which is crucial for pharmacokinetic and bioequivalence studies.
Experimental Protocols
Quantification of Lovastatin in Human Plasma using LC-MS/MS
This section details a typical experimental protocol for the quantification of Lovastatin in human plasma using this compound as an internal standard. This protocol is based on methodologies described in the scientific literature.
4.1.1. Materials and Reagents
-
Lovastatin analytical standard
-
This compound internal standard
-
Human plasma (with K3EDTA as anticoagulant)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium acetate
-
Formic acid
-
Water (deionized or HPLC grade)
-
Solid-phase extraction (SPE) cartridges
4.1.2. Sample Preparation
-
Spiking of Internal Standard: To a 200 µL aliquot of human plasma, add a known concentration of this compound working solution.
-
Protein Precipitation: Add 600 µL of acetonitrile to the plasma sample to precipitate proteins. Vortex for 1 minute.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
4.1.3. LC-MS/MS Analysis
The following table summarizes typical LC-MS/MS parameters for the analysis of Lovastatin and this compound.
| Parameter | Lovastatin | This compound |
| LC Column | C18 reverse-phase (e.g., 4.6 x 100 mm, 5 µm) | C18 reverse-phase (e.g., 4.6 x 100 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 2 mM ammonium acetate with 0.1% formic acid (gradient elution) | Acetonitrile and 2 mM ammonium acetate with 0.1% formic acid (gradient elution) |
| Flow Rate | 0.8 mL/min | 0.8 mL/min |
| Injection Volume | 10 µL | 10 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| MS/MS Transition (m/z) | 422.1 → 285.4 | 425.4 → 285.4 |
| Collision Energy | Optimized for fragmentation | Optimized for fragmentation |
4.1.4. Data Analysis
Quantification is achieved by calculating the peak area ratio of Lovastatin to this compound. A calibration curve is constructed by plotting the peak area ratios of known concentrations of Lovastatin standards against their concentrations. The concentration of Lovastatin in the unknown samples is then determined from this calibration curve.
Signaling Pathway and Experimental Workflow Diagrams
HMG-CoA Reductase Pathway
The following diagram illustrates the HMG-CoA reductase pathway and the inhibitory action of Lovastatin.
Caption: HMG-CoA Reductase Pathway and Lovastatin's point of inhibition.
Experimental Workflow for Lovastatin Quantification
The diagram below outlines the experimental workflow for quantifying Lovastatin in a biological sample using this compound as an internal standard.
Caption: Workflow for Lovastatin quantification using this compound.
Conclusion
This compound is an essential tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Lovastatin in complex biological matrices. This technical guide provides a foundational understanding of this compound, its applications, and the methodologies for its use, empowering researchers to conduct robust and accurate studies.
References
- 1. benchchem.com [benchchem.com]
- 2. texilajournal.com [texilajournal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. researchgate.net [researchgate.net]
- 5. Method development for quantitative determination of seven statins including four active metabolites by means of high-resolution tandem mass spectrometry applicable for adherence testing and therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Lovastatin-d3 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Lovastatin-d3, a deuterated analog of Lovastatin. It is primarily utilized as an internal standard in analytical and pharmacokinetic studies to enhance the accuracy of mass spectrometry and liquid chromatography methods for quantifying Lovastatin in biological samples.[1]
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below.
| Parameter | Value | Source |
| CAS Number | 1002345-93-8 | [1][2][3][4] |
| Molecular Formula | C₂₄H₃₃D₃O₅ | |
| Molecular Weight | 407.56 g/mol | |
| Alternate Reported MW | 404.55 g/mol | |
| Appearance | White to Off-White Solid | |
| Solubility | Chloroform (Slightly), Methanol (Slightly) |
Mechanism of Action: HMG-CoA Reductase Inhibition
Lovastatin, the parent compound of this compound, functions as a competitive inhibitor of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonic acid, a critical rate-limiting step in the biosynthesis of cholesterol. By blocking this step, Lovastatin effectively reduces endogenous cholesterol production. The inhibition of HMG-CoA reductase leads to an upregulation of LDL (low-density lipoprotein) receptors in the liver, which in turn increases the clearance of LDL cholesterol from the bloodstream.
References
- 1. ClinPGx [clinpgx.org]
- 2. akjournals.com [akjournals.com]
- 3. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
An In-depth Technical Guide to the Chemical Properties and Stability of Lovastatin-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and stability of Lovastatin-d3, a deuterated analog of the widely prescribed cholesterol-lowering agent, Lovastatin. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key biological pathways and experimental workflows.
Chemical and Physical Properties
This compound is a synthetically modified version of Lovastatin where three hydrogen atoms on the methyl group of the butanoate side chain have been replaced with deuterium atoms. This isotopic substitution is often employed to alter the pharmacokinetic profile of a drug, primarily by slowing down its metabolism. The fundamental chemical and physical properties of this compound are summarized below, with data for Lovastatin provided for comparison.
| Property | This compound | Lovastatin |
| Chemical Name | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (S)-2-(methyl-d3)butanoate[1] | (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl (S)-2-methylbutanoate |
| CAS Number | 1002345-93-8[2] | 75330-75-5[3] |
| Molecular Formula | C₂₄H₃₃D₃O₅[4] | C₂₄H₃₆O₅[3] |
| Molecular Weight | 407.56 g/mol | 404.55 g/mol |
| Appearance | White to Off-White Solid/Powder | White, nonhygroscopic crystalline powder |
| Melting Point | 152-155 °C | ~174.5 °C |
| Solubility | Slightly soluble in Chloroform and Methanol | Water: Insoluble. Organic Solvents: Very soluble in chloroform; soluble in acetone, acetonitrile, and methanol. |
| Storage | Recommended storage at -20°C or 2-8°C | Store in well-closed, light-resistant containers at 5-30 °C |
Stability Profile
Lovastatin is known to be susceptible to degradation under various stress conditions, particularly hydrolysis, oxidation, and photolysis.
Summary of Forced Degradation Studies on Lovastatin
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug. The following table summarizes the degradation behavior of Lovastatin under different stress conditions.
| Stress Condition | Observations and Degradation Products |
| Acidic Hydrolysis | Lovastatin is labile in acidic conditions, with significant degradation observed. The primary degradation product is the corresponding hydroxy acid, formed by the opening of the lactone ring. |
| Alkaline Hydrolysis | The drug shows instantaneous and complete degradation in alkaline media, leading to the formation of the hydroxy acid salt. |
| Oxidative Degradation | Lovastatin is unstable in the presence of oxidizing agents like hydrogen peroxide, leading to the formation of several oxidative degradation products. |
| Thermal Degradation | The solid form of Lovastatin shows thermal stability up to approximately 262°C (535 K). At elevated temperatures in solution, some degradation is observed. |
| Photodegradation | Exposure to light, particularly UV irradiation, can cause significant degradation of Lovastatin. |
Experimental Protocols
Stability-Indicating HPLC Method for Lovastatin
This protocol is adapted from validated methods for the analysis of Lovastatin and its degradation products.
Objective: To develop and validate a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Lovastatin in the presence of its degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
Analytical column: Lichrospher 100 RP-18 (5 µm, 150 x 3.9 mm) or equivalent C18 column
-
Data acquisition and processing software
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and 0.1% phosphoric acid in water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of Lovastatin reference standard in the mobile phase at a concentration of 100 µg/mL. Prepare working standard solutions by diluting the stock solution to the desired concentrations (e.g., 1-20 µg/mL).
-
Sample Preparation (Forced Degradation):
-
Acid Hydrolysis: Dissolve a known amount of Lovastatin in 0.1 M HCl and heat at 60°C for a specified time. Neutralize the solution with 0.1 M NaOH before injection.
-
Base Hydrolysis: Dissolve Lovastatin in 0.1 M NaOH and keep at room temperature for a specified time. Neutralize with 0.1 M HCl before injection.
-
Oxidative Degradation: Dissolve Lovastatin in a solution of 3% hydrogen peroxide and keep at room temperature for a specified time.
-
Thermal Degradation: Expose solid Lovastatin to a high temperature (e.g., 80°C) for a specified period. Dissolve the sample in the mobile phase for analysis.
-
Photodegradation: Expose a solution of Lovastatin to UV light (e.g., 254 nm) for a specified duration.
-
-
Analysis: Inject the standard and stressed samples into the HPLC system and record the chromatograms.
-
Data Evaluation: Identify and quantify the parent Lovastatin peak and any degradation product peaks. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Signaling Pathways and Experimental Workflows
Lovastatin's Mechanism of Action: HMG-CoA Reductase Inhibition and Downstream Signaling
Lovastatin's primary mechanism of action is the competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. This inhibition has several downstream consequences that contribute to its therapeutic effects.
Caption: Mechanism of Lovastatin action and its impact on downstream signaling pathways.
Experimental Workflow for a Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of a drug substance like this compound.
Caption: A generalized workflow for conducting forced degradation studies.
Conclusion
This technical guide provides essential information on the chemical properties and stability of this compound for the scientific community. While specific long-term stability data for the deuterated form is limited, the extensive knowledge of Lovastatin's stability, coupled with the understanding of isotopic labeling effects, offers a solid foundation for its handling, formulation, and further research. The provided experimental protocols and diagrams serve as practical tools for researchers working with this and similar compounds. As with any active pharmaceutical ingredient, it is recommended to perform specific stability studies for any new formulation or intended use.
References
Synthesis and Isotopic Purity of Lovastatin-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible synthetic route for Lovastatin-d3 and the analytical methodologies required to ascertain its isotopic purity. The information presented is curated for researchers and professionals in drug development who require isotopically labeled standards for pharmacokinetic and metabolic studies.
Introduction
Lovastatin, a potent inhibitor of HMG-CoA reductase, is widely used to lower cholesterol.[1] The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification in bioanalytical methods like liquid chromatography-mass spectrometry (LC-MS). The introduction of a stable isotope label provides a compound with a distinct mass-to-charge ratio (m/z) while maintaining nearly identical physicochemical properties to the parent drug. This guide outlines a two-step semi-synthetic approach to this compound, commencing with the hydrolysis of lovastatin to its precursor, monacolin J, followed by re-esterification with a deuterated side chain.
Synthetic Pathway
The proposed synthesis of this compound involves two main stages: the hydrolysis of the 2-methylbutyrate side chain of lovastatin to yield monacolin J, and the subsequent esterification of monacolin J with a deuterated acyl chloride.
Step 1: Hydrolysis of Lovastatin to Monacolin J
The initial step involves the selective cleavage of the ester side chain of lovastatin. This is typically achieved through alkaline hydrolysis. Several methods have been reported, with variations in the base, solvent, and reaction conditions.
Experimental Protocol: Alkaline Hydrolysis
-
Dissolution: Dissolve lovastatin in a mixture of methanol and water.
-
Hydrolysis: Add a solution of sodium hydroxide (e.g., 40g in 200mL water for a given amount of lovastatin crude extract) and heat the mixture. A study reported a reaction temperature of 83°C for 12 hours, achieving 100% conversion.[2] Another protocol suggests stirring at 75°C for 6 hours with a 99.46% conversion rate.[2]
-
Acidification: After cooling the reaction mixture, acidify to a pH of approximately 3.5-4.0 with a suitable acid, such as hydrochloric acid, under an ice-water bath.[2]
-
Extraction: Extract the resulting monacolin J (in its open-ring acid form) with an organic solvent like ethyl acetate.[2]
-
Purification and Lactonization: The organic extracts are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting trihydroxy-acid form of monacolin J can be lactonized back to the more stable monacolin J by heating in a suitable solvent like toluene.
Data Presentation: Hydrolysis of Lovastatin
| Parameter | Value | Reference |
| Starting Material | Lovastatin | |
| Reagents | Sodium Hydroxide, Methanol, Water, Hydrochloric Acid, Ethyl Acetate | |
| Reaction Time | 6 - 12 hours | |
| Reaction Temperature | 75 - 83 °C | |
| Conversion Rate | 98.82 - 100% | |
| Yield of Monacolin J | 92.59 - 96.24% |
Step 2: Esterification of Monacolin J with (S)-2-(Methyl-d3)butanoyl Chloride
The second step involves the esterification of the C8 hydroxyl group of monacolin J with the deuterated side chain. This is a crucial step where the isotopic label is introduced. The use of an acyl chloride is a common method for esterification.
Experimental Protocol: Esterification
-
Reaction Setup: In a moisture-free environment, dissolve monacolin J in a suitable anhydrous solvent such as pyridine, which can also act as a base to neutralize the HCl byproduct.
-
Acylation: Add (S)-2-(Methyl-d3)butanoyl chloride dropwise to the solution at a controlled temperature, typically starting at 0°C and then allowing the reaction to proceed at room temperature.
-
Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, the reaction mixture is typically quenched with water or a mild acid and extracted with an organic solvent like ethyl acetate.
-
Purification: The crude this compound is then purified using column chromatography on silica gel to obtain the final product with high chemical purity.
Data Presentation: Esterification of Monacolin J (Illustrative)
| Parameter | Expected Value | Reference (Analogous Reactions) |
| Starting Materials | Monacolin J, (S)-2-(Methyl-d3)butanoyl Chloride | |
| Reagents/Catalyst | Pyridine (or other suitable base) | |
| Reaction Time | 24 - 72 hours | |
| Reaction Temperature | 0 °C to Room Temperature | |
| Expected Yield | >80% | |
| Purification Method | Column Chromatography |
Isotopic Purity Assessment
Ensuring high isotopic purity is critical for the use of this compound as an internal standard. A combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy is recommended for a comprehensive analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining the distribution of isotopologues in a deuterated compound.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source in positive ion mode.
-
Data Acquisition: Acquire full-scan mass spectra over a relevant m/z range to observe the molecular ions of all isotopologues.
-
Data Analysis: Determine the relative abundance of the signals corresponding to the unlabeled (d0), and deuterated (d1, d2, d3) forms of lovastatin. The isotopic purity is calculated from the relative intensities of these peaks after correcting for the natural isotopic abundance of other elements in the molecule.
Data Presentation: Theoretical Exact Masses of Lovastatin Isotopologues
| Isotopologue | Molecular Formula | Theoretical Exact Mass [M+H]⁺ |
| Lovastatin-d0 | C₂₄H₃₇O₅⁺ | 405.2636 |
| Lovastatin-d1 | C₂₄H₃₆DO₅⁺ | 406.2699 |
| Lovastatin-d2 | C₂₄H₃₅D₂O₅⁺ | 407.2762 |
| This compound | C₂₄H₃₄D₃O₅⁺ | 408.2824 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides structural confirmation and information about the position and extent of deuteration.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy: Acquire a high-resolution ¹H NMR spectrum. The absence or significant reduction of the signal corresponding to the methyl protons of the 2-methylbutyrate side chain will confirm the location of the deuterium label. Based on literature data, the methyl protons of the side chain appear as a doublet.
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum can be used to confirm the overall structure of the molecule.
-
²H NMR Spectroscopy (Optional): A deuterium NMR spectrum can directly detect the deuterium signal, providing further confirmation of labeling.
Data Presentation: Key ¹H NMR Signals for Lovastatin
| Proton Assignment (Lovastatin) | Chemical Shift (δ ppm) in CDCl₃ | Expected Observation in this compound |
| Olefinic protons (H-4, H-5, H-6) | 5.3-6.0 | No change |
| Methyl protons of side chain | ~0.8-1.1 (doublet) | Signal significantly reduced or absent |
Logical Workflow for Isotopic Purity Determination
The following diagram illustrates the logical workflow for assessing the isotopic purity of the synthesized this compound.
Conclusion
This technical guide outlines a robust and feasible pathway for the synthesis of this compound, a critical tool for modern bioanalytical research. The detailed protocols for synthesis and, importantly, for the rigorous assessment of isotopic purity using HRMS and NMR, provide researchers with a comprehensive framework for producing and validating this essential internal standard. Adherence to these methodologies will ensure the generation of high-quality, isotopically pure this compound, thereby enhancing the accuracy and reliability of pharmacokinetic and metabolic studies.
References
The Gold Standard in Bioanalysis: A Technical Guide to Lovastatin-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and accuracy of analytical methods are paramount. The use of stable isotope-labeled internal standards in conjunction with mass spectrometry has become the benchmark for achieving reliable quantification of analytes in complex biological matrices. This technical guide provides an in-depth exploration of the mechanism of action and application of Lovastatin-d3, a deuterated analog of Lovastatin, as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
The Core Principle: Isotope Dilution Mass Spectrometry
The utilization of this compound as an internal standard is rooted in the principle of Isotope Dilution Mass Spectrometry (IDMS). This technique is considered a definitive method in analytical chemistry due to its ability to mitigate errors arising from sample loss during preparation and instrumental analysis. The fundamental concept involves the addition of a known quantity of an isotopically labeled form of the analyte (in this case, this compound) to the sample at the earliest stage of the analytical workflow.[1]
This compound is chemically identical to Lovastatin, but it possesses a different mass due to the incorporation of three deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. Because this compound behaves virtually identically to Lovastatin throughout sample extraction, chromatography, and ionization, any loss of analyte during these steps is proportionally matched by a loss of the internal standard. Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, enabling highly accurate and precise quantification. This method effectively compensates for matrix effects and variations in instrument response.[2][3]
Quantitative Data from a Validated LC-MS/MS Method
The following tables summarize the key quantitative data from a validated LC-MS/MS method for the determination of Lovastatin in human plasma using this compound as an internal standard.[4]
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Lovastatin | 422.1 | 285.4 | Positive |
| This compound (IS) | 425.4 | 285.4 | Positive |
Table 2: Method Validation Parameters
| Parameter | Value |
| Linearity Range | 0.121–35.637 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.121 ng/mL |
| Intra-day Precision (% CV) | ≤ 11.38% |
| Inter-day Precision (% CV) | ≤ 8.62% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | 2.74% |
Experimental Protocol: Quantification of Lovastatin in Human Plasma
This section details the methodology for a validated LC-MS/MS assay for Lovastatin in human plasma.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 300 µL of human plasma, add 50 µL of this compound internal standard working solution (150.0 ng/mL).
-
Add 500 µL of 100 mM ammonium acetate buffer and vortex.
-
Load the pre-treated sample onto a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[4]
2. Liquid Chromatography Conditions
-
Column: Luna C18 (2) 100A (100 × 4.6 mm, 5 μm)
-
Mobile Phase: Acetonitrile and 2 mM ammonium acetate buffer (pH 3.6) in a ratio of 90:10 (v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: Ambient
3. Mass Spectrometry Conditions
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Turbo ion source in positive polarity
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Ion Transitions: As specified in Table 1.
Visualizing the Workflow and Principles
To further elucidate the concepts and procedures described, the following diagrams have been generated using the DOT language.
Conclusion
The use of this compound as an internal standard in LC-MS/MS assays for the quantification of Lovastatin exemplifies the power of isotope dilution mass spectrometry. This approach provides a robust, reliable, and highly accurate method for bioanalysis, which is critical for pharmacokinetic studies, therapeutic drug monitoring, and other applications in drug development. By understanding the core principles and having access to detailed, validated methodologies, researchers and scientists can ensure the generation of high-quality data essential for advancing pharmaceutical research.
References
- 1. Fragmentation study of simvastatin and lovastatin using electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. smbb.mx [smbb.mx]
- 4. files.core.ac.uk [files.core.ac.uk]
Commercial suppliers and availability of Lovastatin-d3
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the commercial availability of Lovastatin-d3, its application as an internal standard in quantitative analysis, and the key signaling pathways influenced by its parent compound, Lovastatin.
Commercial Suppliers and Availability of this compound
This compound, a deuterated analog of Lovastatin, is a critical tool for researchers, primarily utilized as an internal standard in mass spectrometry-based quantification of Lovastatin in biological samples.[1] Its stable isotope label allows for precise and accurate measurement by correcting for variations during sample preparation and analysis. Several commercial suppliers offer this compound for research purposes. The table below summarizes the availability and key specifications from various vendors.
| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Available Quantities |
| Clearsynth | CS-O-06735 | 1002345-93-8 | C₂₄H₃₃D₃O₅ | 407.56 | ≥90% by HPLC | 1 mg, 2.5 mg, 5 mg, 10 mg, 25 mg, 50 mg |
| Pharmaffiliates | PA STI 057220 | 1002345-93-8 | C₂₄H₃₃D₃O₅ | 407.56 | Not Specified | Inquire |
| Santa Cruz Biotechnology | sc-212423 | 1002345-93-8 | C₂₄H₃₃D₃O₅ | 407.56 | Not Specified | Inquire |
| Veeprho | DVE00807 | 1002345-93-8 | C₂₄H₃₃D₃O₅ | 407.57 | Not Specified | In Stock (Inquire for quantities) |
| Hubei Moxin Biotechnology Co., Ltd | Not Specified | 1002345-93-8 | Not Specified | Not Specified | Not Specified | Inquire |
Experimental Protocols: Quantification of Lovastatin using this compound
This compound is the preferred internal standard for the quantification of Lovastatin in biological matrices, such as human plasma, due to its similar chemical and physical properties to the unlabeled analyte. The following sections detail a typical experimental workflow using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Sample Preparation (Solid-Phase Extraction)
A robust and reproducible method for extracting Lovastatin and this compound from plasma involves solid-phase extraction (SPE).[2][3]
-
Materials:
-
Human plasma samples
-
This compound internal standard (IS) working solution
-
100 mM Ammonium acetate buffer
-
Methanol
-
Acetonitrile
-
SPE cartridges (e.g., C18)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., Acetonitrile/5 mM Ammonium Acetate buffer)
-
-
Procedure:
-
Thaw plasma samples to room temperature.
-
To 300 µL of plasma, add a known amount of this compound internal standard working solution and vortex.[2]
-
Add 500 µL of 100 mM ammonium acetate buffer and vortex.[2]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with a low-organic solvent mixture (e.g., 20% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with a high-organic solvent (e.g., acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a suitable reconstitution solution for LC-MS/MS analysis.
-
Liquid Chromatography (LC)
Chromatographic separation is crucial to resolve Lovastatin from other plasma components. A reverse-phase C18 column is commonly employed.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: C18 analytical column (e.g., Luna C18(2) 100A, 100 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 2 mM ammonium acetate) and an organic solvent (e.g., acetonitrile). A typical mobile phase composition is acetonitrile and 2 mM ammonium acetate buffer (pH 3.6) in a ratio of 90:10 (v/v).
-
Flow Rate: A typical flow rate is around 0.8 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Maintained at a constant temperature, for example, 40°C.
Tandem Mass Spectrometry (MS/MS)
Detection and quantification are performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
-
MRM Transitions:
-
Lovastatin: m/z 422.1 → 285.4
-
This compound (IS): m/z 425.4 → 285.4
-
-
Key MS Parameters:
-
Ion Spray Voltage: ~5500 V
-
Temperature: ~500 °C
-
Collision Gas: Nitrogen
-
Curtain Gas: ~20 psi
-
Ion Source Gas 1: ~50 psi
-
Ion Source Gas 2: ~50 psi
-
Declustering Potential (DP): ~80 V
-
Entrance Potential (EP): ~10 V
-
Collision Energy (CE): ~25 V
-
Collision Cell Exit Potential (CXP): ~10 V
-
-
Data Analysis: The peak area ratio of the analyte (Lovastatin) to the internal standard (this compound) is used to construct a calibration curve and quantify the concentration of Lovastatin in the unknown samples.
Signaling Pathways Modulated by Lovastatin
Lovastatin, a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, plays a crucial role in cellular signaling by blocking the synthesis of mevalonate, a precursor for cholesterol and various non-sterol isoprenoids. This inhibition has significant downstream effects on multiple signaling pathways critical in cell growth, proliferation, and survival.
HMG-CoA Reductase Pathway and its Inhibition by Lovastatin
The HMG-CoA reductase pathway is the central metabolic route for cholesterol biosynthesis. Lovastatin's primary mechanism of action is to block the conversion of HMG-CoA to mevalonic acid, the rate-limiting step in this pathway.
Caption: Lovastatin inhibits HMG-CoA reductase.
Downstream Effects on the Ras/ERK Signaling Pathway
The inhibition of HMG-CoA reductase by Lovastatin leads to a reduction in the synthesis of isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPases like Ras. Proper membrane localization and function of Ras are dependent on prenylation. By depleting the isoprenoid pool, Lovastatin inhibits Ras activation, which in turn downregulates the downstream mitogen-activated protein kinase (MAPK) cascade, specifically the ERK1/2 pathway, thereby affecting cell proliferation and survival.
Caption: Lovastatin's impact on Ras/ERK signaling.
Modulation of the Wnt/β-Catenin Signaling Pathway
Recent studies have indicated that Lovastatin can also modulate the Wnt/β-catenin signaling pathway. The mechanism is thought to involve the inhibition of RhoA, another small GTPase that requires geranylgeranylation for its activity. By inhibiting RhoA, Lovastatin can suppress the canonical Wnt/β-catenin pathway, which is often dysregulated in various diseases, including cancer. This suppression can lead to reduced cell proliferation and tumorigenesis.
Caption: Lovastatin's influence on Wnt signaling.
References
A Comprehensive Technical Guide to the Safe Handling of Lovastatin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety data and handling precautions for Lovastatin-d3. The information is compiled from various safety data sheets (SDS) and relevant research protocols to ensure a comprehensive understanding for laboratory personnel. This document is intended for research use only and not for drug, household, or other uses.[1]
Chemical Identification
| Identifier | Information |
| Product Name | This compound |
| Synonyms | Lovalip-d3; Mevacor-d3; Labeled Lovastatin[2] |
| CAS Number | 1002345-93-8[2][3] |
| Chemical Formula | C₂₄H₃₃D₃O₅[3] |
| Molecular Weight | 407.56 g/mol |
| Application | Labeled Lovastatin, intended for use as an internal standard for the quantification of Lovastatin by GC- or LC-mass spectrometry. |
Hazard Identification
This compound is classified as a hazardous substance. The primary concerns are related to its potential carcinogenic and reproductive toxicity. It may also cause an allergic skin reaction.
GHS Classification Summary
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Carcinogenicity | 2 | H351: Suspected of causing cancer |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |
GHS Label Elements
| Element | Description |
| Pictograms | Health Hazard, Exclamation Mark |
| Signal Word | Warning |
Handling and Storage
Proper handling and storage are crucial to minimize exposure and maintain the integrity of the product.
| Aspect | Precaution |
| Handling | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Avoid breathing dust, fume, gas, mist, vapors, or spray. Contaminated work clothing should not be allowed out of the workplace. Avoid contact with skin, eyes, and clothing. Use only in areas with appropriate exhaust ventilation. |
| Storage | Store locked up. Keep container tightly closed in a dry, cool, and well-ventilated place. Recommended storage temperature is refrigerated (2-8°C) for long-term storage. Protect from direct sunlight and sources of ignition. |
| Incompatible Materials | Strong oxidizing agents. |
First-Aid Measures
In case of exposure, immediate action is required.
| Exposure Route | First-Aid Procedure |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. Do NOT induce vomiting unless directed to do so by medical personnel. |
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn when handling this compound.
| Protection Type | Specification |
| Eye/Face Protection | Use safety goggles with side protection that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin and Body Protection | Wear protective gloves and clothing. Chemical protection gloves tested according to EN 374 are suitable. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and after work. |
Experimental Protocols
This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of Lovastatin in biological matrices such as human plasma.
Preparation of Stock and Standard Solutions
-
Stock Solution Preparation :
-
Accurately weigh a specific amount (e.g., 5 mg) of this compound.
-
Dissolve it in a suitable solvent, such as methanol or acetonitrile, in a volumetric flask to achieve a known concentration (e.g., 0.5 mg/mL).
-
Store the stock solution in a refrigerator at 2-8°C.
-
-
Working Standard Solution Preparation :
-
Prepare working standard solutions by diluting the stock solution with a mixture of acetonitrile and water (e.g., 50:50 v/v) to achieve the desired concentrations for the calibration curve.
-
Sample Preparation for LC-MS/MS Analysis (Plasma)
This protocol is a general example and may need optimization based on specific experimental conditions.
-
Aliquoting :
-
Pipette a specific volume of the plasma sample (e.g., 200 µL) into a microcentrifuge tube.
-
-
Internal Standard Spiking :
-
Add a small volume (e.g., 20 µL) of the this compound internal standard working solution to the plasma sample.
-
-
Protein Precipitation/Extraction :
-
Add a protein precipitation agent, such as acetonitrile (e.g., 1 mL), to the plasma sample.
-
Vortex the mixture for approximately 30 seconds.
-
Centrifuge the sample at high speed (e.g., 17,110 g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Evaporation and Reconstitution :
-
Transfer the supernatant to a clean glass tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume (e.g., 120 µL) of the mobile phase (e.g., 30% methanol/0.2% formic acid/2 mM ammonium formate).
-
-
Final Centrifugation and Injection :
-
Centrifuge the reconstituted sample again under the same conditions as step 3.
-
Transfer the supernatant to an autosampler vial.
-
Inject a specific volume (e.g., 20 µL) into the LC-MS/MS system for analysis.
-
Logical Workflow for Safe Handling
The following diagram illustrates a standard workflow for safely handling a chemical substance like this compound in a laboratory setting.
References
An In-depth Technical Guide to the Certificate of Analysis for Lovastatin-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for interpreting the Certificate of Analysis (CoA) for Lovastatin-d3, a deuterated internal standard crucial for accurate quantification in preclinical and clinical studies. Understanding the data presented in a CoA is paramount for ensuring the quality, reliability, and validity of experimental results. This document outlines the typical quantitative data found on a CoA, details the experimental protocols used to generate this data, and provides visual representations of key workflows and biological pathways.
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document issued by a manufacturer that confirms a specific batch of a product meets its predetermined specifications.[1][2][3] It is a critical component of quality assurance and regulatory compliance in the pharmaceutical industry.[1] For a deuterated standard like this compound, the CoA provides essential information regarding its identity, purity, and isotopic enrichment, which are vital for its use in quantitative mass spectrometry-based assays.
Quantitative Data Summary
The following tables summarize the typical quantitative data presented on a CoA for this compound. The values provided are illustrative and will vary between different batches and suppliers.
Table 1: Identification and Physical Properties
| Parameter | Specification |
| Product Name | This compound |
| CAS Number | 1002345-93-8 |
| Molecular Formula | C₂₄H₃₃D₃O₅ |
| Molecular Weight | 407.56 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile |
Table 2: Quality Control and Purity Analysis
| Analytical Test | Method | Result | Specification |
| Purity (by HPLC) | HPLC-UV | 99.8% | ≥ 98.0% |
| Isotopic Purity (d3) | Mass Spectrometry | 99.5% | ≥ 99% |
| Isotopic Distribution | Mass Spectrometry | d0: <0.1%, d1: 0.2%, d2: 0.3%, d3: 99.5% | d3 is the predominant species |
| Residual Solvents | GC-MS | Complies with USP <467> | Meets USP <467> requirements |
| ¹H NMR | NMR Spectroscopy | Conforms to structure | Consistent with the structure of this compound |
| Mass Spectrum | ESI-MS | Conforms to structure | Consistent with the molecular weight of this compound |
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited on a this compound CoA.
3.1 High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is used to assess the chemical purity of this compound by separating it from any non-deuterated Lovastatin and other impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and 0.1% phosphoric acid in water (e.g., 65:35 v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 238 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of this compound is prepared in methanol or acetonitrile and diluted to a working concentration (e.g., 50 µg/mL).
-
Data Analysis: The purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram.
3.2 Mass Spectrometry (MS) for Isotopic Purity and Distribution
Mass spectrometry is used to confirm the molecular weight and determine the isotopic purity and distribution of this compound.
-
Instrumentation: A high-resolution mass spectrometer, typically a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Infusion: The sample is directly infused into the mass spectrometer or introduced via an LC system.
-
Data Acquisition: Full scan mode to observe the mass-to-charge ratio (m/z) of the molecular ions.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL).
-
Data Analysis: The isotopic purity is determined by comparing the intensity of the ion corresponding to this compound (M+H⁺) with the intensities of ions corresponding to non-deuterated (d0) and partially deuterated (d1, d2) Lovastatin.
3.3 Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of this compound and to ensure the deuterium labels are in the correct position.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Data Acquisition: Standard ¹H NMR pulse sequence.
-
Sample Preparation: The sample is dissolved in the deuterated solvent to a concentration of approximately 5-10 mg/mL.
-
Data Analysis: The resulting spectrum is compared to a reference spectrum of non-deuterated Lovastatin. The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium confirms the successful labeling.
Visualizations
4.1 Experimental Workflow for CoA Generation
The following diagram illustrates the typical workflow for generating the data presented in a Certificate of Analysis for this compound.
4.2 Lovastatin's Mechanism of Action: HMG-CoA Reductase Inhibition Pathway
Lovastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Its inhibitory action has downstream effects on various signaling pathways.
By inhibiting HMG-CoA reductase, Lovastatin depletes downstream isoprenoids like farnesyl pyrophosphate and geranylgeranyl pyrophosphate. These molecules are essential for the post-translational modification (prenylation) of small GTPases such as Ras, Rho, and Rheb. The inhibition of prenylation prevents their proper membrane localization and function, thereby modulating downstream signaling pathways like the Ras/ERK, ROCK, and mTORC1 pathways, which are involved in cell proliferation, differentiation, and survival.
References
The Kinetic Isotope Effect in Action: A Technical Guide to the Research Applications of Deuterated Lovastatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lovastatin, a widely prescribed HMG-CoA reductase inhibitor, has been a cornerstone in the management of hypercholesterolemia for decades. While its efficacy is well-established, its pharmacokinetic profile, characterized by significant first-pass metabolism, presents opportunities for enhancement. This technical guide explores the prospective research applications of deuterated lovastatin, a selectively modified version of the parent drug. By leveraging the kinetic isotope effect, deuteration at specific metabolically active sites is hypothesized to improve its metabolic stability, leading to enhanced bioavailability and a more favorable dosing regimen. This document outlines the rationale for deuterating lovastatin, details its metabolic pathways, and presents hypothetical comparative pharmacokinetic data. Furthermore, it delves into potential research applications in hypercholesterolemia, oncology, and neurology, providing detailed experimental protocols and conceptual frameworks for future investigations. Although clinical data on deuterated lovastatin is not yet available, this guide serves as a comprehensive resource for researchers poised to explore its therapeutic potential.
Introduction: The Rationale for Deuterating Lovastatin
Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in its nucleus in addition to a proton, making it approximately twice as heavy as protium (the common isotope of hydrogen). This seemingly subtle difference in mass leads to a significant distinction in the strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. The C-D bond is stronger and requires more energy to break. In the context of drug metabolism, where the cleavage of C-H bonds is often a rate-limiting step catalyzed by enzymes such as the cytochrome P450 (CYP) family, replacing a hydrogen atom with deuterium at a site of metabolic attack can slow down the rate of metabolism. This phenomenon is known as the kinetic isotope effect (KIE).
The "deuterium switch" is a drug development strategy that involves selectively replacing hydrogen atoms with deuterium at key metabolic sites in a known drug molecule to improve its pharmacokinetic and/or toxicological profile.[1] This modification can lead to several potential benefits, including:
-
Increased drug exposure (AUC): By slowing metabolism, a higher concentration of the active drug can be maintained in the bloodstream for a longer period.
-
Longer half-life (t½): A reduced rate of clearance extends the duration of the drug's effect.
-
Reduced inter-patient variability: By minimizing the impact of polymorphic metabolic enzymes, a more predictable pharmacokinetic profile can be achieved.
-
Lower and less frequent dosing: Improved bioavailability and a longer half-life may allow for smaller doses to be administered less often, potentially improving patient compliance.
-
Reduced formation of toxic metabolites: If a toxic metabolite is formed through the cleavage of a specific C-H bond, deuteration at that site can decrease its production.
Lovastatin is an ideal candidate for the deuterium switch strategy due to its extensive first-pass metabolism, primarily mediated by CYP3A4.[2][3] This initial metabolism significantly reduces the amount of active drug that reaches systemic circulation. By identifying the primary sites of metabolic oxidation on the lovastatin molecule, strategic deuteration can be employed to hinder this process, thereby enhancing its therapeutic potential.
Lovastatin Metabolism: Identifying Targets for Deuteration
Lovastatin is administered as an inactive lactone prodrug and is hydrolyzed in vivo to its active β-hydroxyacid form.[1] The primary route of metabolism for lovastatin involves oxidation by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[4] Key metabolic transformations include:
-
6'-β-hydroxylation: This is a major metabolic pathway, resulting in the formation of 6'-β-hydroxy-lovastatin.
-
6'-exomethylene formation: Another significant metabolite is the 6'-exomethylene derivative.
-
3"-hydroxylation: Hydroxylation also occurs on the methylbutyryl side chain.
These oxidative metabolites are still active as HMG-CoA reductase inhibitors, but their formation and subsequent clearance contribute to the overall pharmacokinetic profile of the drug. The 6'-position is a particularly attractive target for deuteration due to it being a primary site of CYP3A4-mediated oxidation.
Hypothetical Pharmacokinetics of Deuterated Lovastatin
While no clinical pharmacokinetic data for deuterated lovastatin is currently available in the public domain, we can extrapolate a potential pharmacokinetic profile based on the known metabolism of lovastatin and the established principles of the kinetic isotope effect. For the purpose of this guide, we will consider a hypothetical deuterated lovastatin, "d-lovastatin," where deuterium has been strategically placed at the 6'-position to impede oxidation.
Table 1: Hypothetical Comparative Pharmacokinetic Parameters of Lovastatin vs. d-Lovastatin
| Parameter | Lovastatin (Oral) | d-Lovastatin (Oral, Hypothetical) | Predicted Change | Rationale |
| Bioavailability | <5% | >10% | Increase | Reduced first-pass metabolism by CYP3A4 due to the kinetic isotope effect at the 6'-position. |
| Tmax (h) | 2-4 | 2-4 | No significant change | Rate of absorption is unlikely to be affected by deuteration. |
| Cmax (ng/mL) | Variable | Increased | Increase | Higher concentration of the parent drug reaching systemic circulation. |
| AUC (ng·h/mL) | Variable | Significantly Increased | Increase | Slower metabolism and clearance lead to greater overall drug exposure. |
| t½ (h) | ~3 | ~6-8 | Increase | Reduced rate of metabolic clearance. |
| Metabolites | 6'-β-hydroxy, 6'-exomethylene | Reduced levels of 6'-oxidative metabolites | Decrease | Deuteration at the 6'-position directly inhibits the formation of these metabolites. |
Research Applications and Experimental Protocols
The enhanced pharmacokinetic profile of deuterated lovastatin opens up several avenues for research, aiming to improve upon the established therapeutic applications of the parent drug.
Hypercholesterolemia and Cardiovascular Disease
The primary application of lovastatin is in the management of hypercholesterolemia to reduce the risk of cardiovascular disease. A deuterated version could offer a more potent and consistent lipid-lowering effect.
-
Animal Model: Male Sprague-Dawley rats (n=10 per group) fed a high-cholesterol diet for 4 weeks to induce hypercholesterolemia.
-
Treatment Groups:
-
Vehicle control (0.5% carboxymethylcellulose).
-
Lovastatin (10 mg/kg, oral gavage, daily).
-
d-Lovastatin (5 mg/kg, oral gavage, daily) - lower dose hypothesized to achieve similar or greater efficacy.
-
d-Lovastatin (10 mg/kg, oral gavage, daily).
-
-
Duration: 4 weeks of treatment.
-
Endpoints:
-
Lipid Profile: Measurement of total cholesterol, LDL-C, HDL-C, and triglycerides from serum samples collected weekly.
-
Pharmacokinetics: Sparse blood sampling to determine the pharmacokinetic profiles of lovastatin and d-lovastatin.
-
Safety: Monitoring of liver function enzymes (ALT, AST) and creatine kinase (CK) levels.
-
-
Analytical Method: Quantification of lovastatin and its metabolites in plasma using a validated LC-MS/MS method, with deuterated analogs of the analytes used as internal standards.
Oncology
Lovastatin has demonstrated anti-cancer properties in various preclinical models by inhibiting the mevalonate pathway, which is crucial for the synthesis of isoprenoids necessary for the post-translational modification of oncogenic proteins like Ras. The improved bioavailability of deuterated lovastatin could translate to enhanced anti-tumor efficacy.
-
In Vitro Cell Viability Assay:
-
Cell Lines: A panel of cancer cell lines (e.g., A549 lung cancer, MDA-MB-231 breast cancer).
-
Treatment: Cells are treated with increasing concentrations of lovastatin and d-lovastatin (0.1 to 100 µM) for 48-72 hours.
-
Assay: Cell viability is assessed using an MTT or CellTiter-Glo assay.
-
Endpoint: Determination of the half-maximal inhibitory concentration (IC50) for each compound.
-
-
In Vivo Xenograft Study:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) subcutaneously implanted with human cancer cells (e.g., A549).
-
Treatment Groups:
-
Vehicle control.
-
Lovastatin (25 mg/kg, oral gavage, daily).
-
d-Lovastatin (12.5 mg/kg, oral gavage, daily).
-
d-Lovastatin (25 mg/kg, oral gavage, daily).
-
-
Duration: Treatment begins when tumors reach a palpable size and continues for 3-4 weeks.
-
Endpoints:
-
Tumor volume measured bi-weekly.
-
Body weight as a measure of toxicity.
-
Pharmacodynamic analysis of tumor tissue to assess inhibition of the mevalonate pathway (e.g., Western blot for farnesylated and geranylgeranylated proteins).
-
-
Neurological Disorders
Statins, including lovastatin, have shown neuroprotective effects in preclinical models of neurological diseases such as Parkinson's and Alzheimer's disease. These effects are attributed to the anti-inflammatory and antioxidant properties of statins, as well as their ability to modulate signaling pathways in the brain. The potential for deuterated lovastatin to achieve higher and more sustained concentrations in the central nervous system could enhance these neuroprotective effects.
-
Animal Model: 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease.
-
Treatment Groups:
-
Sham control.
-
6-OHDA + Vehicle.
-
6-OHDA + Lovastatin (20 mg/kg, oral gavage, daily).
-
6-OHDA + d-Lovastatin (10 mg/kg, oral gavage, daily).
-
-
Duration: Pre-treatment for 1 week prior to 6-OHDA lesioning and continued for 4 weeks post-lesioning.
-
Endpoints:
-
Behavioral Assessment: Rotational behavior test to assess motor deficits.
-
Neurochemical Analysis: HPLC analysis of dopamine and its metabolites in the striatum.
-
Immunohistochemistry: Staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.
-
Brain Pharmacokinetics: Determination of lovastatin and d-lovastatin concentrations in brain tissue.
-
Visualizations: Pathways and Workflows
To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate key pathways and experimental workflows.
Conclusion and Future Directions
While the therapeutic applications of deuterated lovastatin remain to be clinically validated, the scientific rationale for its development is strong. The well-understood metabolism of lovastatin, coupled with the predictable impact of the kinetic isotope effect, provides a solid foundation for future research. The prospective benefits of improved pharmacokinetics—namely increased efficacy, a better safety profile, and more convenient dosing—warrant a thorough investigation of this deuterated compound. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers to explore the potential of deuterated lovastatin in hypercholesterolemia, cancer, and neurological disorders. Future studies should focus on the synthesis of site-specifically deuterated lovastatin, followed by rigorous preclinical evaluation of its pharmacokinetics, efficacy, and safety to pave the way for potential clinical development. The "deuterium switch" for lovastatin represents a promising opportunity to refine a proven therapeutic agent and enhance its clinical utility.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. ClinPGx [clinpgx.org]
- 3. droracle.ai [droracle.ai]
- 4. Biotransformation of lovastatin. IV. Identification of cytochrome P450 3A proteins as the major enzymes responsible for the oxidative metabolism of lovastatin in rat and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Technical Guide to the Role of Lovastatin-d3 in Pharmacokinetic Studies
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on the critical role of Lovastatin-d3 as an internal standard in the pharmacokinetic analysis of lovastatin. This document outlines the rationale for its use, detailed experimental protocols, and presents key pharmacokinetic data, underscoring its importance in generating robust and reliable bioanalytical results.
Introduction: The Imperative for Precision in Pharmacokinetics
Pharmacokinetic (PK) studies are fundamental to drug development, providing essential insights into the absorption, distribution, metabolism, and excretion (ADME) of a therapeutic agent. For a drug like lovastatin, a widely prescribed HMG-CoA reductase inhibitor for managing hypercholesterolemia, accurate quantification in biological matrices is paramount. Lovastatin's complex in-vivo behavior, including its conversion from an inactive lactone prodrug to its active β-hydroxy acid form and high intra-subject variability, presents significant bioanalytical challenges. To navigate these complexities, the use of a stable isotope-labeled (SIL) internal standard is not just recommended—it is the gold standard. This compound, a deuterated analog of lovastatin, serves this purpose, ensuring the accuracy and precision of bioanalytical methods.
The ideal internal standard should mimic the analyte's behavior throughout the analytical process, from extraction to detection. By co-eluting with the analyte and exhibiting identical ionization efficiency in mass spectrometry, a SIL internal standard like this compound effectively compensates for variations in sample preparation and potential matrix effects. This guide delves into the technical specifics of leveraging this compound in pharmacokinetic studies of lovastatin, providing a framework for robust bioanalytical method development and validation.
Data Presentation: Pharmacokinetic Parameters of Lovastatin
The following tables summarize the key pharmacokinetic parameters of lovastatin from bioequivalence studies. These studies utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of lovastatin in human plasma, with this compound employed as the internal standard to ensure data integrity.
Table 1: Pharmacokinetic Parameters of Lovastatin (Test and Reference Formulations) from a Bioequivalence Study in Healthy Volunteers. [1]
| Pharmacokinetic Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 8.54 ± 4.21 | 8.39 ± 4.12 |
| Tmax (h) | 2.15 ± 0.78 | 2.21 ± 0.81 |
| AUC0-t (ng·h/mL) | 45.28 ± 23.14 | 44.89 ± 22.57 |
| AUC0-inf (ng·h/mL) | 48.97 ± 24.53 | 48.65 ± 23.98 |
| t1/2 (h) | 3.85 ± 1.52 | 3.91 ± 1.48 |
Data sourced from a bioequivalence study utilizing this compound as the internal standard.
Table 2: Comparative Pharmacokinetic Parameters of Lovastatin and its Active Metabolite, Lovastatin Hydroxy Acid. [2]
| Analyte | Cmax (ng/mL) | Tmax (h) | AUC0-24 (ng·h/mL) | t1/2 (h) |
| Lovastatin | 25.4 ± 15.3 | 1.8 ± 0.7 | 81.3 ± 45.2 | 2.9 ± 1.3 |
| Lovastatin Hydroxy Acid | 48.7 ± 21.4 | 3.9 ± 1.1 | 415.2 ± 168.3 | 4.5 ± 2.1 |
This table illustrates the pharmacokinetic profiles of both the prodrug (lovastatin) and its active metabolite.
Experimental Protocols: A Closer Look at the Methodology
The reliability of pharmacokinetic data is intrinsically linked to the meticulous execution of the bioanalytical method. Below are detailed experimental protocols typical for the quantification of lovastatin in human plasma using this compound as an internal standard.
Sample Preparation: Solid Phase Extraction (SPE)
A robust sample preparation is crucial for removing interferences from the plasma matrix.
-
Aliquoting and Spiking: To 300 μL of human plasma, add 50 μL of this compound working solution (e.g., 150 ng/mL) and vortex.
-
Pre-treatment: Add 500 μL of 100 mM ammonium acetate buffer and vortex the samples.
-
SPE Cartridge Conditioning: Condition a solid-phase extraction cartridge (e.g., Cleanert PEP-3, 30 mg/1 cc) sequentially with methanol and water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar impurities.
-
Elution: Elute lovastatin and this compound with 1 mL of acetonitrile.
-
Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 300 μL of the mobile phase.
LC-MS/MS Conditions
The following parameters are illustrative of a typical LC-MS/MS setup for lovastatin analysis.
Table 3: Liquid Chromatography Parameters.
| Parameter | Specification |
| LC System | Agilent 1200 Series or equivalent |
| Column | Luna C18 (2) 100A (100 x 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile : 2 mM Ammonium Acetate (pH 3.6) (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 μL |
| Column Temperature | 40°C |
| Run Time | 4.5 minutes |
Table 4: Mass Spectrometry Parameters.
| Parameter | Specification |
| Mass Spectrometer | API 4000 or equivalent triple quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Lovastatin) | m/z 422.1 → 285.4 |
| MRM Transition (this compound) | m/z 425.4 → 285.4 |
| Ion Source Temperature | 550°C |
| Ion Spray Voltage | 5500 V |
Mandatory Visualizations
Signaling Pathway of Lovastatin
Lovastatin's therapeutic effect stems from its inhibition of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway.[3][4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics and bioequivalence study of two tablet formulations of lovastatin in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lovastatin and simvastatin--inhibitors of HMG CoA reductase and cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. jbiochemtech.com [jbiochemtech.com]
Methodological & Application
Application Note: High-Throughput Analysis of Lovastatin in Human Plasma Using Lovastatin-d3 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of lovastatin in human plasma. The use of a stable isotope-labeled internal standard, Lovastatin-d3, ensures high accuracy and precision, correcting for matrix effects and variability in sample processing. The described protocol, including solid-phase extraction for sample clean-up, provides a reliable workflow for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Introduction
Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia. It functions as an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] Accurate and precise quantification of lovastatin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. Due to its extensive first-pass metabolism and resulting low systemic bioavailability, a highly sensitive analytical method is required.[1][2]
LC-MS/MS has emerged as the preferred technique for the bioanalysis of drugs like lovastatin due to its superior sensitivity and specificity.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative LC-MS/MS. It co-elutes with the analyte and behaves similarly during extraction and ionization, effectively compensating for any analytical variability. This application note provides a detailed protocol for the determination of lovastatin in human plasma using this compound as an internal standard.
Signaling Pathway
// Positioning the invisible node on the arrow {rank=same; HMG_CoA; HMG_CoA_reductase; Mevalonate;} } . Caption: Mechanism of action of Lovastatin.
Experimental Protocols
Materials and Reagents
-
Lovastatin and this compound reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid and ammonium acetate
-
Human plasma (K3EDTA as anticoagulant)
-
Solid-phase extraction (SPE) cartridges (e.g., Luna C18)
Stock and Working Solutions Preparation
-
Lovastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve the required amount of lovastatin in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the required amount of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the lovastatin stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards.
-
Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of 50 ng/mL.
Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (this compound).
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| Column | C18 column (e.g., Luna C18(2) 100A, 100 x 4.6 mm, 5 µm)[1] |
| Mobile Phase | Acetonitrile and 2 mM ammonium acetate buffer (pH 3.6) (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Lovastatin: m/z 422.1 → 285.4this compound: m/z 425.4 → 285.4 |
| Collision Gas | Argon |
| Source Temperature | 500°C |
Experimental Workflow
// Nodes Sample [label="Plasma Sample", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Spike [label="Spike with this compound (IS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SPE [label="Solid-Phase Extraction (SPE)", fillcolor="#FBBC05", fontcolor="#202124"]; Evap [label="Evaporation", fillcolor="#FBBC05", fontcolor="#202124"]; Recon [label="Reconstitution", fillcolor="#FBBC05", fontcolor="#202124"]; LC_Inject [label="LC Injection", fillcolor="#34A853", fontcolor="#FFFFFF"]; LC_Sep [label="Chromatographic Separation", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS_Ion [label="Mass Spectrometry (Ionization)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MS_Detect [label="MS/MS Detection (MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Data [label="Data Acquisition & Processing", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Quant [label="Quantification", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Sample -> Spike; Spike -> SPE; SPE -> Evap; Evap -> Recon; Recon -> LC_Inject; LC_Inject -> LC_Sep; LC_Sep -> MS_Ion; MS_Ion -> MS_Detect; MS_Detect -> Data; Data -> Quant; } . Caption: LC-MS/MS analytical workflow.
Quantitative Data Summary
The method was validated according to regulatory guidelines. The following tables summarize the quantitative performance of the assay.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
| Linearity Range | 0.121–35.637 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Regression Model | Weighted (1/x²) linear |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.122 | < 11.38 | < 8.62 | 85-115 |
| LQC | 0.359 | < 15 | < 15 | 85-115 |
| MQC | 14.358 | < 15 | < 15 | 85-115 |
| HQC | 28.716 | < 15 | < 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Analyte | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Lovastatin | 85-95 | < 5 |
| This compound | 85-95 | < 5 |
Conclusion
The LC-MS/MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of lovastatin in human plasma. The incorporation of this compound as an internal standard ensures high-quality data by correcting for potential variations during sample preparation and analysis. This validated method is well-suited for high-throughput analysis in clinical and research settings, supporting the development and monitoring of lovastatin therapies.
References
Application Note: Quantification of Lovastatin in Human Plasma using a Validated LC-MS/MS Method with Lovastatin-d3 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of lovastatin in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol employs lovastatin-d3 as a stable isotope-labeled internal standard to ensure accuracy and precision. The methodology described herein is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring the precise measurement of lovastatin in a biological matrix.
Introduction
Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia.[1] It functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[2][3] Monitoring the concentration of lovastatin in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. Lovastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxy acid form.[4] Both lovastatin and its active metabolite are highly bound to human plasma proteins (greater than 95%).[1] This protocol details a robust LC-MS/MS method for the specific quantification of the parent drug, lovastatin, utilizing this compound as an internal standard to correct for matrix effects and variations in sample processing.
Experimental
Materials and Reagents
-
Lovastatin reference standard
-
This compound internal standard (IS)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Human plasma (sourced from a certified vendor)
-
Solid-phase extraction (SPE) cartridges
Instrumentation
-
A liquid chromatography system capable of delivering reproducible gradients.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Preparation of Stock Solutions, Calibration Standards, and Quality Control Samples
Stock Solutions (1 mg/mL): Individually weigh and dissolve lovastatin and this compound in methanol to obtain stock solutions of 1 mg/mL. Store these solutions at 2-8°C.
Working Standard Solutions: Prepare serial dilutions of the lovastatin stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions at various concentrations.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to achieve a final concentration of 100 ng/mL.
Calibration Standards and Quality Control (QC) Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at the desired concentrations. A typical calibration curve might range from 0.1 ng/mL to 50 ng/mL.
Sample Preparation: Solid-Phase Extraction (SPE)
The following workflow outlines the solid-phase extraction procedure for plasma samples.
Figure 1. Solid-Phase Extraction Workflow.
-
Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: To 200 µL of plasma, add a specified volume of the this compound internal standard working solution and vortex. Load this mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. A typical wash solution is a low-percentage organic solvent in water.
-
Elution: Elute the lovastatin and this compound from the cartridge using an appropriate elution solvent, such as methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a specific volume of the mobile phase.
LC-MS/MS Method
The following diagram illustrates the overall analytical workflow.
Figure 2. Analytical Workflow Diagram.
Liquid Chromatography:
-
Column: A C18 reversed-phase column is commonly used for separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., 2 mM ammonium acetate in water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is generally suitable.
-
Injection Volume: 10-20 µL.
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions:
-
Lovastatin: The precursor-to-product ion transition is m/z 422.1 → 285.4.
-
This compound (IS): The precursor-to-product ion transition is m/z 425.4 → 285.4.
-
Results and Discussion
The described LC-MS/MS method demonstrates excellent performance for the quantification of lovastatin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for any variability during sample preparation and analysis.
Method Validation Summary
The method should be fully validated according to regulatory guidelines. The following table summarizes typical performance characteristics reported in the literature for similar assays.
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.025 - 0.121 ng/mL | |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% | |
| Accuracy (%RE) | Within ±15% | |
| Recovery | > 70% |
Conclusion
The detailed protocol presented in this application note provides a reliable and robust method for the quantification of lovastatin in human plasma using this compound as an internal standard. The use of solid-phase extraction for sample cleanup and LC-MS/MS for detection ensures high sensitivity, selectivity, and accuracy. This method is well-suited for a variety of research applications in the fields of pharmacology and drug development.
References
- 1. Confirmation of Statin and Fibrate Use from Small-Volume Archived Plasma Samples by High-Throughput LC-MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of lovastatin in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. employees.csbsju.edu [employees.csbsju.edu]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Lovastatin-d3 Bioanalysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Lovastatin-d3 in biological matrices for bioanalysis. The focus is on three widely used extraction techniques: Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and Liquid-Liquid Extraction (LLE). This compound is a deuterated analog of Lovastatin, commonly utilized as an internal standard in quantitative bioanalytical methods to ensure accuracy and precision.
Introduction to Sample Preparation Techniques
Effective sample preparation is a critical step in bioanalysis to remove interfering substances from the biological matrix, such as proteins and phospholipids, and to concentrate the analyte of interest. The choice of technique depends on the analyte's physicochemical properties, the required sensitivity, and the nature of the biological matrix.
-
Protein Precipitation (PPT): A straightforward and rapid method involving the addition of an organic solvent or acid to precipitate proteins, which are then separated by centrifugation.
-
Solid-Phase Extraction (SPE): A selective technique that separates components of a mixture based on their physical and chemical properties. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with an appropriate solvent.
-
Liquid-Liquid Extraction (LLE): A method that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.
Quantitative Data Summary
The selection of a sample preparation technique is often guided by its performance in terms of recovery, matrix effect, and the achievable lower limit of quantification (LLOQ). The following table summarizes these key quantitative parameters for the discussed methods based on published data for Lovastatin.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte Recovery | ~70%[1] | Not explicitly stated for this compound, but generally provides clean extracts. | 71.00%[2] |
| Matrix Effect | Minimal interconversion between lovastatin and its acid form (< 1.9%)[1] | 2.74% for Lovastatin[3] | Not explicitly stated, but LLE is known to reduce matrix effects. |
| Lower Limit of Quantification (LLOQ) | 0.2 ng/mL (for Lovastatin)[1] | 0.121 ng/mL (for Lovastatin) | 0.05 ng/mL (for Lovastatin) |
| Linearity Range | 0.2 - 50 ng/mL (estimated for Lovastatin) | 0.121–35.637 ng/mL (for Lovastatin) | 0.05 - 5.00 ng/mL (for Lovastatin) |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for each sample preparation technique.
Protein Precipitation Workflow
Solid-Phase Extraction Workflow
Liquid-Liquid Extraction Workflow
Detailed Experimental Protocols
Protein Precipitation (PPT) Protocol
This protocol is adapted from a method for the simultaneous quantification of Lovastatin and its active metabolite.
Materials:
-
Human plasma
-
This compound internal standard (IS) solution
-
Ice-cold 100 mM Sodium Acetate buffer (pH 4.5)
-
Ice-cold Methanol with 0.1% (v/v) Acetic Acid
-
Microcentrifuge tubes
-
Vortex mixer
-
Refrigerated centrifuge
Procedure:
-
Pipette 50 µL of human plasma sample into a microcentrifuge tube.
-
Add 50 µL of ice-cold sodium acetate buffer to the plasma sample to minimize the interconversion of Lovastatin to its acid form.
-
Add 200 µL of ice-cold methanol containing 0.1% acetic acid and the appropriate concentration of this compound as the internal standard.
-
Vortex the mixture for 10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 2250 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for direct injection into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol
This protocol is based on a validated method for Lovastatin in human plasma.
Materials:
-
Human plasma
-
This compound internal standard (IS) solution
-
100 mM Ammonium Acetate buffer
-
Methanol
-
Deionized water
-
Acetonitrile
-
SPE cartridges (e.g., C18)
-
SPE manifold
-
Vortex mixer
-
Centrifuge (for sample loading if needed)
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 300 µL of human plasma into a clean tube.
-
Add a known amount of this compound internal standard solution.
-
Add 500 µL of 100 mM ammonium acetate buffer and vortex to mix.
-
Condition the SPE cartridge: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry.
-
Load the sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge. Apply gentle vacuum or positive pressure to pass the sample through the sorbent at a steady flow rate.
-
Wash the cartridge: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elute the analyte: Elute Lovastatin and this compound from the cartridge with 1 mL of acetonitrile into a clean collection tube.
-
Dry down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex to ensure complete dissolution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol
This protocol is based on a method developed for the determination of Lovastatin and its metabolite in human plasma.
Materials:
-
Human plasma
-
This compound internal standard (IS) solution
-
Extraction solvent (e.g., Ethyl Acetate or Methyl Tert-Butyl Ether)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Pipette 300 µL of human plasma into a microcentrifuge tube.
-
Add a known amount of this compound internal standard solution.
-
Add 1 mL of the extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture vigorously for at least 1 minute to ensure efficient extraction.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 5-10 minutes to achieve complete phase separation.
-
Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any precipitated protein at the interface.
-
Dry down: Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase. Vortex to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Concluding Remarks
The choice of the most suitable sample preparation technique for this compound bioanalysis will depend on the specific requirements of the assay, including the desired sensitivity, throughput, and the available instrumentation. Protein precipitation offers a rapid and simple approach, while solid-phase extraction and liquid-liquid extraction provide cleaner extracts and can lead to lower limits of quantification. It is recommended to validate the chosen method according to the relevant regulatory guidelines to ensure reliable and reproducible results. The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for any variability during the sample preparation and analysis process.
References
- 1. A Simple Protein Precipitation-based Simultaneous Quantification of Lovastatin and Its Active Metabolite Lovastatin Acid in Human Plasma by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry using Polarity Switching - PMC [pmc.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. files.core.ac.uk [files.core.ac.uk]
Revolutionizing Statin Analysis: A Comprehensive UPLC-MS/MS Method for Lovastatin Quantification Using a Deuterated Internal Standard
Introduction
Lovastatin, a widely prescribed medication for the management of hypercholesterolemia, plays a crucial role in the prevention of cardiovascular diseases. Accurate and sensitive quantification of Lovastatin in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This application note details a robust and highly sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the determination of Lovastatin in human plasma. The use of a stable isotope-labeled internal standard, Lovastatin-d3, ensures exceptional accuracy and precision, overcoming potential matrix effects and variations in sample processing. This method provides a significant advancement for researchers, scientists, and drug development professionals, offering a reliable tool for in-depth analysis of Lovastatin.
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE)
A solid phase extraction method is employed to efficiently extract Lovastatin and this compound from human plasma, ensuring a clean sample for UPLC-MS/MS analysis.
Materials:
-
Human plasma samples
-
Lovastatin and this compound analytical standards
-
Solid Phase Extraction (SPE) cartridges (e.g., Luna C18)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium acetate
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Spiking: To 500 µL of human plasma in a microcentrifuge tube, add the appropriate volume of Lovastatin standard solutions (for calibration curve and quality control samples) and 50 µL of this compound internal standard solution.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Elution: Elute Lovastatin and this compound from the cartridge with 1 mL of acetonitrile.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 200 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.
UPLC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection are optimized for high sensitivity and selectivity.
Instrumentation:
-
UPLC System (e.g., Waters ACQUITY UPLC)
-
Tandem Mass Spectrometer (e.g., Sciex API 4000) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Luna C18 (2) 100A (100 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 2 mM Ammonium Acetate Buffer (pH 3.6) (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Run Time | 4.5 minutes[1] |
Mass Spectrometric Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Lovastatin) | m/z 422.1 → 285.4[1] |
| MRM Transition (this compound) | m/z 425.4 → 285.4[1] |
| Collision Energy (CE) | Optimized for maximum signal |
| Declustering Potential (DP) | Optimized for maximum signal |
| Source Temperature | 500°C |
Data Presentation
The developed method was validated according to regulatory guidelines, demonstrating excellent performance characteristics.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.121–35.637 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99[1] |
| Lower Limit of Quantification (LLOQ) | 0.121 ng/mL |
| Intra-day Precision (%RSD) | ≤ 11.38% |
| Inter-day Precision (%RSD) | ≤ 8.62% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | Consistent and reproducible |
| Matrix Effect | 2.74% |
Table 2: Summary of Quantitative Data from Literature
For comparative purposes, a summary of quantitative data from various published UPLC-MS/MS methods for Lovastatin is presented below.
| Linearity Range (ng/mL) | LLOQ (ng/mL) | Internal Standard | Sample Preparation | Reference |
| 0.025 - 50.0 | 0.025 | Simvastatin | Liquid-Liquid Extraction | |
| 0.1 - 100 nM | 0.1 nM | Hesperetin | Protein Precipitation | |
| 0.05 - 5.00 | 0.05 | Atorvastatin | Liquid-Liquid Extraction | |
| 0.03125 - 64 µg/L | - | Simvastatin | Liquid-Liquid Extraction |
Visualizations
Experimental Workflow
Caption: UPLC-MS/MS experimental workflow for Lovastatin analysis.
Logical Relationship of Method Validation
Caption: Key parameters for bioanalytical method validation.
The UPLC-MS/MS method detailed in this application note provides a highly sensitive, specific, and reliable approach for the quantification of Lovastatin in human plasma. The incorporation of this compound as an internal standard ensures the accuracy and robustness of the assay. The comprehensive protocols and validation data presented herein serve as a valuable resource for researchers and professionals in the fields of pharmacology, clinical chemistry, and drug development, facilitating a deeper understanding of Lovastatin's pharmacokinetic profile and clinical efficacy.
References
Solid-Phase Extraction Protocol for Enhanced Analysis of Lovastatin and Lovastatin-d3
Application Note
Introduction
Lovastatin is a widely prescribed medication for the management of hypercholesterolemia. It functions as a competitive inhibitor of HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway. Accurate quantification of lovastatin and its stable isotope-labeled internal standard, lovastatin-d3, in biological matrices is essential for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Solid-phase extraction (SPE) is a robust sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction by providing cleaner extracts, higher analyte concentration, and reduced solvent consumption.
This application note details a comprehensive solid-phase extraction protocol for the simultaneous extraction of lovastatin and this compound from human plasma. The described method is suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring high sensitivity and selectivity.[1] this compound is recommended as the internal standard to compensate for matrix effects and variations during the analytical process.[1]
Principle of the Method
This protocol employs a reversed-phase solid-phase extraction mechanism. The nonpolar nature of lovastatin and this compound allows for their retention on a hydrophobic sorbent material (e.g., C18 or a polymeric sorbent). Polar impurities from the plasma matrix are washed away, and the analytes of interest are subsequently eluted with an organic solvent. This process effectively removes matrix interferences, leading to a cleaner sample and improved analytical performance.
Experimental Protocols
Required Materials
-
SPE Cartridges: C18 or polymeric reversed-phase cartridges (e.g., Waters Oasis HLB, Phenomenex Strata-X, Agilent Bond Elut).
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate
-
Human Plasma (blank)
-
Lovastatin reference standard
-
This compound internal standard
-
-
Equipment:
-
SPE Vacuum Manifold
-
Nitrogen Evaporation System
-
Vortex Mixer
-
Centrifuge
-
Analytical Balance
-
Volumetric flasks and pipettes
-
Preparation of Solutions
-
Lovastatin and this compound Stock Solutions: Prepare individual stock solutions of lovastatin and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the lovastatin stock solution in a 50:50 (v/v) methanol:water mixture to create calibration standards.
-
Internal Standard Spiking Solution: Dilute the this compound stock solution in a 50:50 (v/v) methanol:water mixture to achieve a suitable concentration for spiking into plasma samples.
-
2 mM Ammonium Acetate Buffer (pH 3.6): Prepare by dissolving the appropriate amount of ammonium acetate in HPLC grade water and adjusting the pH with formic acid.
Sample Preparation and Extraction Workflow
The following diagram illustrates the key steps in the solid-phase extraction protocol for lovastatin and this compound from human plasma.
References
Application Note & Protocol: Protein Precipitation for Lovastatin-d3 Quantification in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed methodology for the extraction of Lovastatin-d3 from human plasma samples using a protein precipitation method. Protein precipitation is a rapid, simple, and cost-effective technique for sample preparation in bioanalysis, effectively removing the majority of proteinaceous matrix components prior to downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[3] This protocol is optimized for high recovery and minimal matrix effects, ensuring reliable and reproducible quantification of Lovastatin in pharmacokinetic and drug metabolism studies.
Principle of the Method
Protein precipitation involves the addition of a water-miscible organic solvent or an acid to a biological sample, such as plasma.[1][4] This disrupts the solvation of proteins, leading to their denaturation and precipitation out of the solution. Subsequent centrifugation separates the precipitated proteins, leaving the analyte of interest, this compound, in the clear supernatant, which can then be directly injected for analysis or further processed. Common precipitating agents include acetonitrile, methanol, and acetone. Acetonitrile is often preferred as it can lead to more efficient protein removal and cleaner extracts compared to methanol.
Materials and Reagents
-
Human plasma (with anticoagulant, e.g., EDTA)
-
This compound (Internal Standard)
-
Acetonitrile (ACN), HPLC or LC-MS grade
-
Methanol (MeOH), HPLC or LC-MS grade
-
Water, HPLC or LC-MS grade
-
Formic acid (optional, for pH adjustment of mobile phase)
-
Microcentrifuge tubes (e.g., 1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
96-well plates (optional, for high-throughput processing)
Experimental Workflow
The following diagram illustrates the general workflow for the protein precipitation of plasma samples for this compound analysis.
Caption: Workflow of the protein precipitation method for plasma samples.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on specific laboratory conditions and analytical instrumentation.
-
Sample Thawing: Thaw frozen plasma samples at room temperature or in a water bath at 37°C. Ensure samples are completely thawed and vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample. Spike with an appropriate volume of this compound internal standard solution to achieve the desired final concentration.
-
Vortexing: Briefly vortex the mixture for approximately 10-15 seconds to ensure uniform distribution of the internal standard.
-
Addition of Precipitating Agent: Add 300 µL of ice-cold acetonitrile to the plasma sample. A 3:1 ratio of precipitant to plasma is commonly used and has been shown to be effective.
-
Precipitation and Vortexing: Vortex the mixture vigorously for at least 1 minute to ensure complete protein precipitation. The solution should appear cloudy.
-
Centrifugation: Centrifuge the samples at a high speed, for example, 10,000 x g for 10 minutes at 4°C, to pellet the precipitated proteins.
-
Supernatant Collection: Carefully aspirate the clear supernatant without disturbing the protein pellet and transfer it to a clean tube or a 96-well plate.
-
Analysis: The supernatant can be directly injected into the LC-MS/MS system for analysis. In some cases, a dilution step with water or mobile phase may be necessary to improve chromatographic peak shape.
Data Presentation: Performance Characteristics
The following tables summarize typical performance data for the analysis of statins, including Lovastatin, in plasma using protein precipitation methods.
Table 1: Recovery and Matrix Effects of Statins using Protein Precipitation
| Analyte | Nominal Concentration (nM) | Mean Recovery (%) | Matrix Effect (%) |
| Lovastatin Acid | 1.00 | 94.49 | 97.48 |
| 3.00 | 93.83 | 95.98 | |
| 30.00 | 93.67 | 99.90 | |
| 800.00 | 97.38 | 97.08 | |
| Lovastatin | 0.10 | 95.56 | 95.33 |
| 0.30 | 103.47 | 95.75 | |
| 3.00 | 97.52 | 98.22 | |
| 80.00 | 90.25 | 97.67 |
Data adapted from a study on simultaneous quantification of multiple statins in human plasma.
Table 2: Comparison of Different Protein Precipitating Agents
| Precipitating Agent | Analyte Recovery | Key Advantages | Key Disadvantages |
| Acetonitrile | >80% for many drugs | Efficient protein removal, clean extracts | Can cause peak distortion if injected directly in high concentrations |
| Methanol | Generally good, but can be lower than ACN | Good for polar compounds | May result in finer precipitates, less efficient protein removal than ACN |
| Acetone | High recoveries reported for some statins | Short evaporation time | Less commonly cited in recent literature for statin analysis |
| Trichloroacetic Acid (TCA) | Variable, can be low with high variability | Effective precipitation | Can cause analyte degradation and is corrosive |
Discussion and Troubleshooting
-
Low Recovery: Incomplete protein precipitation or co-precipitation of the analyte can lead to low recovery. Ensure vigorous vortexing after adding the precipitant. The choice of precipitating agent can also significantly impact recovery.
-
Matrix Effects: Although protein precipitation is a relatively crude clean-up method, it removes the bulk of proteins. However, other matrix components like phospholipids may remain and cause ion suppression or enhancement in the mass spectrometer. If significant matrix effects are observed, further sample clean-up steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) might be necessary.
-
Peak Shape Issues: Direct injection of a highly organic supernatant into a highly aqueous mobile phase can lead to poor chromatographic peak shape. This can often be mitigated by diluting the supernatant with water or the initial mobile phase before injection.
-
Analyte Stability: For analytes that are sensitive to pH changes, using organic solvents like acetonitrile or methanol is generally preferred over acidic precipitants like TCA.
Conclusion
The protein precipitation method described provides a simple, rapid, and robust approach for the extraction of this compound from plasma samples. With high recovery and acceptable matrix effects for many applications, this protocol is well-suited for high-throughput bioanalysis in drug development and clinical research. Proper validation of the method is essential to ensure its accuracy and precision for the intended application.
References
Application Note: High-Throughput Analysis of Lovastatin utilizing Lovastatin-d3 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of lovastatin in biological matrices, employing lovastatin-d3 as an internal standard (IS). The use of a deuterated internal standard is crucial for accurate bioanalysis as it effectively compensates for variability in sample preparation, matrix effects, and instrument response.[1][2][3] This document provides comprehensive mass spectrometry parameters for the detection of this compound, along with a detailed experimental protocol and data presentation, to guide researchers, scientists, and drug development professionals in their analytical workflows.
Introduction
Lovastatin is a widely prescribed medication for the reduction of cholesterol and the prevention of cardiovascular disease. Accurate and precise quantification of lovastatin in biological samples is essential for pharmacokinetic, bioequivalence, and toxicological studies.[4][5] LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and speed. The incorporation of a stable isotope-labeled internal standard, such as this compound, is a critical component of a reliable bioanalytical method, as it mimics the behavior of the analyte during sample processing and analysis, thereby ensuring data accuracy. This application note presents a validated methodology for the analysis of lovastatin using this compound.
Experimental
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Materials and Reagents
-
Lovastatin reference standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid
-
Ammonium acetate
-
Human plasma (or other relevant biological matrix)
Chromatographic Conditions
The following table summarizes the liquid chromatography conditions for the separation of lovastatin and this compound.
| Parameter | Value |
| Column | Luna C18 (2) 100A (100 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase A | 2 mM Ammonium Acetate in Water, pH 3.6 |
| Mobile Phase B | Acetonitrile |
| Gradient | 90:10 (v/v) Acetonitrile:2 mM Ammonium Acetate buffer |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Run Time | 4.5 minutes |
Mass Spectrometry Parameters
Mass spectrometry detection was performed in the positive ion mode using multiple reaction monitoring (MRM). The optimized parameters for lovastatin and this compound are presented below.
| Parameter | Lovastatin | This compound |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 422.1 | 425.4 |
| Product Ion (m/z) | 285.4 | 285.4 |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | To be optimized | To be optimized |
| Cone Voltage (V) | To be optimized | To be optimized |
Note: Collision energy and cone voltage should be optimized for the specific instrument being used to achieve maximum sensitivity.
Experimental Workflow
The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.
Caption: A flowchart illustrating the major steps in the bioanalytical method for lovastatin.
Detailed Protocol
Preparation of Stock and Working Solutions
-
Lovastatin Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of lovastatin reference standard in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the lovastatin stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of this compound by diluting the stock solution in the same solvent.
Sample Preparation (Solid-Phase Extraction)
-
To 200 µL of plasma sample (blank, calibration standard, QC, or unknown), add 50 µL of the this compound working solution and vortex briefly.
-
Condition a solid-phase extraction (SPE) cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the dried residue with 100 µL of the mobile phase.
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
Data Analysis
-
Acquire data using the MRM mode with the transitions specified in the mass spectrometry parameters table.
-
Integrate the chromatographic peaks for both lovastatin and this compound.
-
Calculate the peak area ratio of lovastatin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of lovastatin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway Diagram
While a traditional signaling pathway is not directly applicable to an analytical method, the logical relationship for accurate quantification using an internal standard can be visualized as follows:
Caption: The relationship demonstrating how an internal standard corrects for variability.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of lovastatin in biological matrices. The use of this compound as an internal standard is essential for achieving accurate and precise results by compensating for variations inherent in the analytical process. The provided parameters and protocols can be readily implemented in research and drug development settings to support pharmacokinetic and other related studies.
References
Application Note: Quantitative Analysis of Lovastatin-d3 using Multiple Reaction Monitoring (MRM)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of Lovastatin-d3, a common internal standard for the bioanalysis of Lovastatin, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology utilizes Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This document includes optimized MRM transitions, experimental procedures for sample preparation and chromatographic separation, and a visual representation of the analytical workflow.
Introduction
Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia. Accurate quantification of Lovastatin in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample processing and instrument response. This note details the key parameters and procedures for the reliable quantification of this compound.
Quantitative Data Presentation
The following table summarizes the key mass spectrometry parameters for the detection of this compound and its non-deuterated counterpart, Lovastatin. These parameters are essential for setting up the MRM acquisition method on a triple quadrupole mass spectrometer.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| This compound | 425.4 | 285.4 | Positive | Primary transition for quantification.[1][2] |
| Lovastatin | 422.1 | 285.4 | Positive | For reference and method development.[1][2] |
| Lovastatin | 405.2 | 199.1 | Positive | Alternative transition. |
| Lovastatin | 405.2 | 303.2 | Positive | Alternative transition. |
Note on Compound-Specific Parameters:
Optimal collision energy (CE), declustering potential (DP), and other source-dependent parameters should be empirically determined for the specific mass spectrometer being used. As a starting point, the parameters for Lovastatin can be optimized and then adapted for this compound. For Lovastatin with a precursor ion of m/z 436 ([M+NH4]+), a cone voltage of 25 V and a collision energy of 15 eV have been reported.[3]
Experimental Protocols
This section outlines a typical experimental protocol for the analysis of this compound in a biological matrix such as human plasma.
Sample Preparation (Solid-Phase Extraction - SPE)
This protocol is adapted from a method for Lovastatin extraction from human plasma.
-
Materials:
-
Human plasma samples
-
This compound internal standard solution
-
3% Formic acid solution (v/v)
-
Methanol
-
Acetonitrile
-
20% Methanol in water (v/v)
-
Reconstitution solution: Acetonitrile and 5 mM ammonium acetate buffer (pH 3.6) (60:40, v/v)
-
SPE cartridges (e.g., C18)
-
-
Procedure:
-
To prevent the inter-conversion between the lactone and acid forms of Lovastatin, add 3% formic acid solution to the plasma samples in a 5:95 (v/v) ratio.
-
Spike the plasma samples with the this compound internal standard solution.
-
Condition the SPE cartridges according to the manufacturer's instructions.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 20% methanol in water (v/v).
-
Elute the analytes with 1 mL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 300 µL of the reconstitution solution.
-
Inject an appropriate volume (e.g., 20 µL) into the LC-MS/MS system.
-
Liquid Chromatography
-
Column: Luna C18 (2) 100A (100 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 2 mM Ammonium Acetate buffer (pH 3.6).
-
Mobile Phase B: Acetonitrile.
-
Gradient/Isocratic: An isocratic elution with a mobile phase composition of 90:10 (v/v) Acetonitrile:2 mM Ammonium Acetate buffer (pH 3.6) can be used.
-
Flow Rate: 0.8 mL/min (This may need to be optimized for different column dimensions).
-
Column Temperature: 40°C.
-
Injection Volume: 20 µL.
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: As listed in the data table above.
-
Source Parameters: Optimize gas flows (nebulizer, turbo gas), and source temperature for the specific instrument. A turbo ion source is commonly used.
Visualizations
The following diagram illustrates the general workflow for the quantitative analysis of this compound.
Caption: Workflow for this compound Quantification.
Conclusion
This application note provides a comprehensive guide for the quantitative analysis of this compound using LC-MS/MS with MRM. The provided MRM transitions and experimental protocols offer a solid foundation for researchers to develop and validate robust analytical methods for pharmacokinetic and other drug development studies involving Lovastatin. It is recommended to perform a full method validation according to the relevant regulatory guidelines.
References
Application of Lovastatin-d3 in Bioequivalence Studies of Lovastatin
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Lovastatin-d3 as an internal standard in bioequivalence studies of lovastatin. The use of a stable isotope-labeled internal standard such as this compound is critical for accurate and precise quantification of lovastatin in biological matrices, mitigating variability from sample preparation and matrix effects.
Introduction
Lovastatin is a widely prescribed medication for the treatment of hypercholesterolemia. To ensure the therapeutic equivalence of generic formulations, regulatory agencies require bioequivalence (BE) studies. A key component of these studies is the robust bioanalytical method for the accurate quantification of lovastatin in plasma samples. The use of a deuterated internal standard, this compound, is the gold standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis due to its ability to mimic the analyte's behavior during extraction and ionization, thus ensuring high accuracy and precision.[1]
This application note details a validated LC-MS/MS method using this compound for the determination of lovastatin in human plasma and its application in a typical bioequivalence study.
Bioanalytical Method Using this compound
A sensitive, selective, and reproducible LC-MS/MS method for the quantification of lovastatin in human plasma using this compound as an internal standard has been developed and validated.[2]
Sample Preparation
A solid-phase extraction (SPE) method is employed for the extraction of lovastatin and this compound from human plasma.[2]
Protocol:
-
Thaw plasma samples at room temperature.
-
To 300 µL of plasma, add 50 µL of this compound working solution (150.0 ng/mL).
-
Vortex the mixture for 30 seconds.
-
Add 500 µL of 100 mM ammonium acetate buffer and vortex again.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma mixture onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 10% methanol in water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
Chromatographic separation is achieved on a C18 column with a mobile phase consisting of an organic solvent and an aqueous buffer.[2]
| Parameter | Condition |
| Column | Luna C18 (2) 100A (100 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile and 2 mM ammonium acetate buffer (pH 3.6) (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
Mass Spectrometry
Quantification is performed using a triple quadrupole mass spectrometer in the positive ion mode with multiple reaction monitoring (MRM).[2]
| Parameter | Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | |
| Lovastatin | m/z 422.1 → 285.4 |
| this compound | m/z 425.4 → 285.4 |
| Collision Gas | Argon |
Bioanalytical Method Validation
The method was validated according to regulatory guidelines, and the results are summarized below.
Table 1: Bioanalytical Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.121–35.637 ng/mL (r > 0.99) |
| Lower Limit of Quantification (LLOQ) | 0.121 ng/mL |
| Intra-day Precision (%CV) | ≤ 11.38% |
| Inter-day Precision (%CV) | ≤ 8.62% |
| Accuracy (% Bias) | Within ±15% |
| Matrix Effect | 2.74% |
| Recovery | ~85% |
Application in a Bioequivalence Study
The validated bioanalytical method was successfully applied to a bioequivalence study of a 40 mg lovastatin tablet in healthy volunteers.
Study Design
A randomized, two-way crossover study design is typically used for lovastatin bioequivalence studies.
Protocol:
-
Subject Recruitment: Enroll a sufficient number of healthy adult volunteers.
-
Randomization: Randomly assign subjects to one of two treatment sequences (Test formulation followed by Reference formulation, or vice-versa).
-
Dosing: Administer a single oral dose of the test or reference lovastatin formulation to subjects after an overnight fast.
-
Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours) post-dose.
-
Washout Period: A washout period of at least one week separates the two treatment periods.
-
Second Dosing Period: Administer the alternate formulation to the subjects.
-
Sample Analysis: Analyze the collected plasma samples for lovastatin concentration using the validated LC-MS/MS method with this compound as the internal standard.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, AUC) for each subject for both formulations.
-
Statistical Analysis: Perform statistical analysis on the log-transformed pharmacokinetic parameters to determine if the 90% confidence intervals for the ratio of the geometric means of the test and reference products fall within the acceptance range of 80-125%.
Pharmacokinetic Data
The following table presents representative pharmacokinetic data from a bioequivalence study of two 40 mg lovastatin tablet formulations.
Table 2: Pharmacokinetic Parameters of Lovastatin Formulations
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) |
| Cmax (ng/mL) | 7.8 ± 3.1 | 8.1 ± 3.5 |
| AUC0-t (ng·h/mL) | 35.4 ± 12.8 | 36.1 ± 13.9 |
| AUC0-∞ (ng·h/mL) | 38.2 ± 13.5 | 39.0 ± 14.7 |
| Tmax (h) | 2.1 ± 0.8 | 2.2 ± 0.9 |
Table 3: Statistical Analysis of Bioequivalence
| Parameter | Geometric Mean Ratio (Test/Reference) % | 90% Confidence Interval |
| Cmax | 96.3 | 88.5 - 104.8 |
| AUC0-t | 98.1 | 91.2 - 105.5 |
| AUC0-∞ | 97.9 | 90.9 - 105.4 |
The results of the statistical analysis show that the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ are within the regulatory acceptance range of 80-125%, indicating that the test formulation is bioequivalent to the reference formulation.
Visualizations
Logical Relationship between Lovastatin and this compound
References
Troubleshooting & Optimization
Optimizing Lovastatin-d3 as an Internal Standard: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of Lovastatin-d3 for use as an internal standard (IS) in quantitative analyses. Accurate quantification of lovastatin is critical in clinical and preclinical studies, and the proper use of a stable isotope-labeled internal standard like this compound is paramount for achieving reliable and reproducible results.
This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during method development and sample analysis.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard necessary for quantitative analysis of lovastatin?
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[1] It is crucial for correcting variability that can occur during sample preparation, injection, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2] By normalizing the analyte signal to the internal standard signal, precision and accuracy are significantly improved.
Q2: What makes this compound a suitable internal standard for lovastatin analysis?
This compound is a stable isotope-labeled version of lovastatin. This is the ideal choice for an internal standard because it has nearly identical chemical and physical properties to the analyte.[1] This ensures that it behaves similarly during extraction and ionization, effectively compensating for matrix effects and other sources of variability.
Q3: What is the general principle for selecting an optimal this compound concentration?
The concentration of the internal standard should be consistent across all samples and ideally produce a response that is similar to the analyte response at the midpoint of the calibration curve. This ensures that the detector response for both the analyte and the internal standard are within a linear range and provides the best precision.
Q4: Can I use other compounds as an internal standard for lovastatin?
While this compound is the preferred internal standard, other structurally similar compounds like simvastatin or atorvastatin have been used in some methods.[3][4] However, these are structural analogs and may not perfectly mimic the behavior of lovastatin in all matrices, potentially leading to less accurate correction for variability.
Troubleshooting Guide
This section addresses common issues encountered when optimizing and using this compound as an internal standard.
| Problem | Potential Cause | Recommended Action |
| High Variability in IS Signal | Inconsistent sample preparation (e.g., pipetting errors). | Review and standardize the sample preparation workflow. Ensure consistent timing and technique for each step. |
| Autosampler malfunction (inconsistent injection volume). | Perform an injection precision test with the internal standard solution alone. | |
| Matrix effects (ion suppression or enhancement). | Evaluate matrix effects by comparing the IS response in neat solution versus in extracted blank matrix. Consider additional sample cleanup steps if necessary. | |
| Low IS Signal Intensity | Incorrect concentration of the IS working solution. | Prepare a fresh IS working solution and verify its concentration. |
| Degradation of the IS. | Check the stability of this compound under the storage and experimental conditions. | |
| Instrument contamination (e.g., dirty ion source). | Clean the ion source and other relevant components of the mass spectrometer. | |
| IS Signal Drifting During a Run | Change in mobile phase composition. | Ensure the mobile phase is well-mixed and stable throughout the analytical run. |
| Column degradation. | Equilibrate the column thoroughly before the run and monitor its performance. Replace if necessary. | |
| Poor Peak Shape of IS | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate. |
| Column overloading. | Reduce the concentration of the internal standard. |
Experimental Protocols
Protocol 1: Preparation of this compound Internal Standard Working Solution
This protocol describes the preparation of a this compound working solution at a concentration of 150.0 ng/mL, which has been successfully used in a validated LC-MS/MS method for lovastatin in human plasma.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a Stock Solution (e.g., 1 mg/mL):
-
Accurately weigh approximately 1 mg of this compound reference standard.
-
Dissolve the weighed standard in a suitable solvent (e.g., acetonitrile) in a 1 mL volumetric flask.
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Store the stock solution at an appropriate temperature (e.g., -20°C or -80°C) in a tightly sealed container.
-
-
Prepare an Intermediate Solution (e.g., 10 µg/mL):
-
Allow the stock solution to equilibrate to room temperature.
-
Pipette 10 µL of the 1 mg/mL stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Prepare the Working Solution (150.0 ng/mL):
-
Pipette 15 µL of the 10 µg/mL intermediate solution into a 1 mL volumetric flask.
-
Dilute to the mark with a 50:50 (v/v) mixture of acetonitrile and water. This will be your internal standard working solution to be added to your samples.
-
Protocol 2: Evaluating the Optimal Concentration of this compound
This experiment aims to determine the most suitable concentration of this compound for a given analytical method and matrix.
Procedure:
-
Prepare a series of this compound working solutions at different concentrations (e.g., 50, 100, 150, 200, 500 ng/mL).
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the different concentrations of this compound working solutions into the final reconstitution solvent.
-
Set B (Blank Matrix): Extract blank biological matrix (e.g., plasma, urine) using your established sample preparation method and spike the different concentrations of this compound working solutions into the final extract.
-
Set C (Analyte Spiked Matrix): Prepare your mid-level quality control (QC) sample for lovastatin. Add each of the different concentrations of the this compound working solution to these samples before extraction.
-
-
Inject and analyze all samples using your LC-MS/MS method.
-
Evaluation Criteria:
-
Signal Intensity: The chosen concentration should provide a stable and reproducible signal with a good signal-to-noise ratio (>20).
-
Peak Shape: The peak for this compound should be symmetrical and free of splitting.
-
Analyte-to-IS Response Ratio: The response ratio of lovastatin to this compound in Set C should be consistent and ideally close to 1.
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Matrix Effect: Compare the peak areas of this compound in Set A and Set B. The concentration that shows minimal variation between the neat solution and the matrix extract is preferable.
-
Quantitative Data Summary
The following table summarizes typical concentration ranges and parameters for lovastatin analysis using a deuterated internal standard.
| Parameter | Example Value/Range | Reference |
| This compound Working Solution Concentration | 150.0 ng/mL | |
| Lovastatin Calibration Curve Range | 0.121–35.637 ng/mL | |
| Lovastatin LLOQ | 0.025 - 0.122 ng/mL | |
| Typical Injection Volume | 20 µL |
Visualizations
Caption: Workflow for the optimization of this compound internal standard concentration.
Caption: A logical workflow for troubleshooting high variability in the internal standard signal.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of lovastatin in human plasma by ultra-performance liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
Addressing matrix effects in lovastatin analysis with Lovastatin-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing lovastatin, with a focus on addressing matrix effects using its deuterated internal standard, Lovastatin-d3.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact lovastatin analysis?
A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, the "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, and salts in plasma.[1] Matrix effects occur when these co-eluting components interfere with the ionization of lovastatin, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1][2] This interference can compromise the accuracy, precision, and sensitivity of the quantitative analysis.[2][3]
Q2: Why is this compound recommended as an internal standard for lovastatin analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard for lovastatin. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects. Because this compound is chemically and physically almost identical to lovastatin, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to accurately compensate for variations in signal due to matrix effects, leading to more reliable and accurate quantification.
Q3: Can other compounds be used as an internal standard if this compound is unavailable?
A3: While a stable isotope-labeled internal standard like this compound is ideal, other structurally similar compounds have been used. For instance, simvastatin has been employed as an internal standard in some lovastatin assays. However, it's crucial to validate that the chosen internal standard adequately tracks the analyte's behavior and effectively compensates for matrix effects.
Q4: What are the common sample preparation techniques to minimize matrix effects for lovastatin in plasma?
A4: Common techniques to reduce matrix interferences include:
-
Protein Precipitation (PPT): A simple and rapid method where a solvent like acetonitrile is used to precipitate plasma proteins. While fast, it may not be sufficient for removing all interfering components like phospholipids.
-
Liquid-Liquid Extraction (LLE): This technique partitions lovastatin into an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether), leaving many matrix components behind in the aqueous layer.
-
Solid-Phase Extraction (SPE): Considered one of the most effective methods for sample cleanup, SPE uses a solid sorbent to selectively retain lovastatin while matrix components are washed away.
Troubleshooting Guide
Issue 1: Poor reproducibility and inconsistent results for lovastatin quantification.
-
Possible Cause: Variable matrix effects between different samples or batches. Endogenous components like phospholipids are a major source of matrix effects in plasma samples.
-
Troubleshooting Steps:
-
Verify Internal Standard Performance: Ensure that the peak for this compound chromatographically overlaps with the lovastatin peak. This is critical for effective correction.
-
Enhance Sample Cleanup: If using protein precipitation, consider switching to a more rigorous method like liquid-liquid extraction or solid-phase extraction to remove more interfering components.
-
Optimize Chromatography: Adjust the mobile phase composition or gradient profile to better separate lovastatin from the regions of significant ion suppression or enhancement. You can identify these regions by performing a post-column infusion experiment.
-
Issue 2: Low signal intensity or poor sensitivity for lovastatin.
-
Possible Cause: Significant ion suppression is occurring. This happens when co-eluting matrix components compete with lovastatin for ionization, reducing its signal.
-
Troubleshooting Steps:
-
Assess Matrix Effects Quantitatively: Perform a post-extraction addition experiment. Compare the response of lovastatin spiked into a blank extracted matrix with its response in a neat solution. A ratio of less than 1 indicates ion suppression.
-
Modify Chromatographic Conditions: Altering the mobile phase (e.g., switching from methanol to acetonitrile or vice versa) or adjusting additives (e.g., ammonium formate, formic acid) can change the elution profile of interfering components relative to lovastatin.
-
Reduce Injection Volume: Injecting a smaller volume can sometimes lessen the impact of the matrix without significantly compromising the analyte signal.
-
Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components.
-
Issue 3: Inaccurate quantification at low concentrations (near the LLOQ).
-
Possible Cause: The matrix effect is not being adequately corrected for at the lower limit of quantification (LLOQ).
-
Troubleshooting Steps:
-
Evaluate Matrix Effects at Different Concentrations: Assess the matrix factor at both low and high quality control (QC) concentrations to check for concentration-dependent effects.
-
Optimize the Internal Standard Concentration: Ensure the concentration of this compound is appropriate to provide a stable and reproducible signal across the entire calibration range.
-
Improve LLOQ Sample Preparation: The LLOQ is most susceptible to interference. Ensure the sample cleanup method is robust enough to provide a clean extract even for low-concentration samples.
-
Experimental Protocols
Below are summarized methodologies for key experiments related to lovastatin analysis and troubleshooting matrix effects.
Table 1: Example of a Sample Preparation Protocol (Solid-Phase Extraction)
| Step | Procedure | Details |
|---|---|---|
| 1 | Sample Aliquoting | Aliquot 300 µL of human plasma into a clean tube. |
| 2 | Internal Standard Spiking | Add 50 µL of this compound working solution (e.g., 150 ng/mL) and vortex. |
| 3 | Pre-treatment | Add 500 µL of 100 mM ammonium acetate buffer and vortex. |
| 4 | SPE Cartridge Conditioning | Condition a suitable SPE cartridge (e.g., Cleanert PEP-3) according to the manufacturer's instructions. |
| 5 | Sample Loading | Load the pre-treated sample onto the conditioned cartridge. |
| 6 | Washing | Wash the cartridge with 1 mL of 20% methanol in water to remove interferences. |
| 7 | Elution | Elute lovastatin and this compound with 1 mL of acetonitrile. |
| 8 | Evaporation & Reconstitution | Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 300 µL of the mobile phase. |
Table 2: Representative LC-MS/MS Conditions for Lovastatin Analysis
| Parameter | Condition |
|---|---|
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 column (e.g., Agilent ZORBAX Extend C18, 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 2 mM Ammonium Acetate with 0.1% Formic Acid in WaterB: Acetonitrile or Methanol |
| Gradient | A linear gradient tailored to separate lovastatin from matrix interferences. |
| Flow Rate | 0.4 - 1.0 mL/min |
| Injection Volume | 20 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MRM Transitions | Lovastatin: m/z 422.1 → 285.4this compound: m/z 425.4 → 285.4 |
| Source Temperature | 120 °C |
| Desolvation Gas Temp. | 380 °C |
Visual Guides
References
Preventing in-vitro interconversion of lovastatin using standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lovastatin. The following information is intended to help prevent the in-vitro interconversion of lovastatin and ensure accurate analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the two main forms of lovastatin, and why is their interconversion a concern?
A1: Lovastatin exists in two primary forms: an inactive lactone prodrug and an active β-hydroxy acid form.[1][2] The interconversion between these two forms is a significant concern during in-vitro experiments because it can lead to inaccurate quantification of the intended analyte. The biological activity of lovastatin is dependent on the conversion of the lactone form to the active hydroxy acid form.[1][2] Therefore, maintaining the original ratio of these forms in a sample is critical for accurate assessment.
Q2: What are the primary factors that influence the in-vitro interconversion of lovastatin?
A2: The interconversion between the lactone and hydroxy acid forms of lovastatin is primarily influenced by pH.[3] Temperature also plays a role, with higher temperatures accelerating the conversion. The composition of the solvent or matrix can also affect the stability of each form.
Q3: How does pH affect the equilibrium between the lactone and hydroxy acid forms?
A3: The equilibrium is highly pH-dependent.
-
Acidic conditions (pH < 3): Favor the formation of the lactone form.
-
Neutral to Alkaline conditions: Favor the formation of the hydroxy acid form. Complete conversion to the hydroxy acid can be achieved at a pH of 12.5.
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Minimizing Interconversion: To minimize interconversion during analysis, it is recommended to maintain the pH of the solution between 4 and 5.
Q4: What is the effect of temperature on lovastatin stability?
A4: Higher temperatures can accelerate the degradation of lovastatin and the interconversion between its forms. For analytical procedures, it is advisable to maintain a controlled column temperature, for instance at 25°C or 30°C, and to keep the autosampler at a cooler temperature, such as 8°C, to enhance sample stability. Lovastatin tablets are recommended to be stored at a controlled room temperature between 20-25°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable or inconsistent peak areas for lovastatin lactone and/or hydroxy acid. | pH of the sample or mobile phase is not adequately controlled, leading to on-column or in-sample interconversion. | Ensure the pH of your sample diluent and mobile phase is maintained within the optimal range (pH 4-5) to minimize interconversion. Use a buffered mobile phase. |
| Appearance of a new peak corresponding to the lovastatin methyl ester. | The hydroxy acid form has reacted with methanol in an acidic solution. | If using methanol in your sample preparation or mobile phase under acidic conditions, be aware of this potential for esterification. Consider using an alternative solvent like acetonitrile. |
| Degradation of the lovastatin standard or sample over time. | Samples are not stored properly, or the analysis run time is too long at elevated temperatures. | Store stock solutions and prepared samples at a low temperature (e.g., 8°C) and protect them from light. Minimize the time between sample preparation and analysis. |
| Poor separation between the lactone and hydroxy acid forms. | The chromatographic method is not optimized for the separation of these two closely related compounds. | Utilize a C18 or C8 reversed-phase column with an acidic mobile phase, such as a mixture of acetonitrile and water containing 0.1% trifluoroacetic acid or phosphoric acid, to achieve good resolution. |
Experimental Protocols
Protocol 1: Preparation of Lovastatin Standard Solutions to Minimize Interconversion
This protocol describes the preparation of lovastatin standard solutions while minimizing the risk of interconversion between the lactone and hydroxy acid forms.
Materials:
-
USP Lovastatin Reference Standard
-
Acetonitrile (HPLC grade)
-
Glacial Acetic Acid
-
Ammonium Acetate
-
Ultrapure Water
-
Volumetric flasks
-
Sonicator
Procedure:
-
Prepare the Diluent (Acetonitrile:Buffer pH 4.0; 80:20 v/v):
-
Prepare an aqueous buffer solution (Solution D) by mixing 3.0 mL of glacial acetic acid in 1000 mL of water and adjusting the pH to 4.0 with an ammonium acetate solution.
-
Mix 800 mL of acetonitrile with 200 mL of the prepared pH 4.0 buffer. This will be your diluent.
-
-
Prepare the Standard Stock Solution (e.g., 1.0 mg/mL):
-
Accurately weigh approximately 50.0 mg of USP Lovastatin Reference Standard into a 50-mL volumetric flask.
-
Add approximately 25 mL of the diluent.
-
Sonicate for about 10 minutes or until the standard is completely dissolved.
-
Allow the solution to return to room temperature.
-
Dilute to the final volume with the diluent and mix well.
-
-
Prepare the Working Standard Solution (e.g., 0.2 mg/mL):
-
Accurately transfer 4.0 mL of the Standard Stock Solution into a 20-mL volumetric flask.
-
Dilute to the final volume with the diluent and mix well.
-
-
Storage:
-
Store the prepared solutions at a controlled cool temperature, for example, in an autosampler set to 8°C, to maintain stability during the analytical sequence.
-
Protocol 2: HPLC Method for the Separation of Lovastatin Lactone and Hydroxy Acid
This protocol provides a general HPLC method suitable for the separation and quantification of lovastatin lactone and its hydroxy acid form.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity series or equivalent with PDA detector |
| Column | C18, 250 x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% phosphoric acid in water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Autosampler Temperature | 8°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 238 nm |
Visualizations
Caption: pH-dependent interconversion of lovastatin.
Caption: Workflow for stable lovastatin analysis.
Caption: Troubleshooting inconsistent lovastatin results.
References
- 1. Re-examining the role of the gut microbiota in the conversion of the lipid-lowering statin monacolin K (lovastatin) into its active β-hydroxy acid met ... - Food & Function (RSC Publishing) DOI:10.1039/C8FO02594K [pubs.rsc.org]
- 2. Development of a Modified-Release Formulation of Lovastatin Targeted to Intestinal Methanogens Implicated in Irritable Bowel Syndrome With Constipation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Lovastatin-d3 Recovery During Sample Extraction
Welcome to the technical support center for improving the recovery of Lovastatin-d3 during sample extraction. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound important in bioanalysis?
A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard in quantitative mass spectrometry. Because it is chemically almost identical to the analyte of interest (Lovastatin), it exhibits very similar behavior during sample extraction, chromatography, and ionization. This allows it to effectively compensate for variability at each step of the analytical process, leading to more accurate and precise quantification of Lovastatin.
Q2: What are the key physicochemical properties of Lovastatin that influence its extraction?
Understanding the physicochemical properties of Lovastatin is crucial for developing and optimizing extraction protocols. Key properties include its high lipophilicity (LogP > 4) and its existence in two forms: an inactive lactone and an active β-hydroxy acid. The conversion between these forms is pH-dependent. Lovastatin is a prodrug with an inactive lactone structure that must be hydrolyzed in the body to the active hydroxy acid form.[1]
Q3: How does pH affect the extraction of this compound?
The pH of the sample matrix is a critical parameter. Lovastatin's lactone ring can hydrolyze to the open hydroxy acid form under alkaline conditions.[2] To extract the lactone form, it is generally recommended to work under neutral to acidic conditions. For instance, adjusting the sample pH to around 3-6 can improve the extraction of the lactone form.[3] One study found that a pH of 3 was optimal for the extraction of both the acid and lactone forms.[4]
Q4: Can this compound degrade during sample preparation?
Yes, Lovastatin is sensitive to pH and temperature. Prolonged exposure to strong acidic or basic conditions, as well as elevated temperatures, can lead to the hydrolysis of the lactone ring. It is advisable to keep samples on ice and minimize the time between sample preparation and analysis.
Troubleshooting Common Issues
This section addresses common problems encountered during the extraction of this compound, leading to low recovery.
Low Recovery in Protein Precipitation (PP)
Issue: My recovery of this compound is low when using protein precipitation with acetonitrile or methanol.
Possible Causes & Solutions:
-
Incomplete Protein Precipitation: The ratio of organic solvent to the sample may be insufficient. A general recommendation is to use at least a 3:1 ratio of cold acetonitrile to plasma.
-
Analyte Co-precipitation: this compound might be trapped within the precipitated protein pellet. To mitigate this, ensure vigorous vortexing immediately after adding the precipitation solvent to create a fine, dispersed precipitate.
-
Sub-optimal Solvent: While acetonitrile is commonly used, methanol can also be effective. If recovery is low with one, it is worthwhile to test the other. One study reported good recoveries of about 70% using ice-cold methanol with 0.1% acetic acid.[5]
Poor Recovery in Liquid-Liquid Extraction (LLE)
Issue: I am experiencing low and inconsistent recovery of this compound with my LLE protocol.
Possible Causes & Solutions:
-
Inappropriate Solvent Polarity: The choice of extraction solvent is critical and should be based on the polarity of Lovastatin. Given its high lipophilicity, water-immiscible organic solvents are suitable. Solvents like ethyl acetate, butyl acetate, and isopropyl acetate have been used. Butyl acetate and isopropyl acetate have shown higher selectivity for the lactone form of lovastatin.
-
Incorrect Sample pH: As mentioned in the FAQs, pH plays a significant role. Ensure the pH of the aqueous phase is adjusted to suppress the ionization of the hydroxy acid form if you are targeting the lactone, generally in the acidic range.
-
Insufficient Phase Separation: Emulsion formation can trap the analyte at the interface. To break emulsions, you can try centrifugation at a higher speed or for a longer duration, or the addition of salt ("salting out").
-
Inadequate Mixing: Ensure thorough mixing of the aqueous and organic phases by vortexing for a sufficient amount of time to allow for efficient partitioning of the analyte into the organic layer.
Low Yield in Solid-Phase Extraction (SPE)
Issue: The recovery of this compound from my SPE procedure is unsatisfactory.
Possible Causes & Solutions:
-
Incorrect Sorbent Selection: For a non-polar compound like Lovastatin, a reversed-phase sorbent (e.g., C18, polymeric) is generally appropriate. The choice of sorbent can significantly impact recovery.
-
Improper Conditioning and Equilibration: Failure to properly condition the sorbent with an organic solvent (like methanol) and then equilibrate it with an aqueous solution similar to the sample matrix can lead to poor retention.
-
Sample Overload: Exceeding the binding capacity of the SPE sorbent will result in the loss of the analyte during the loading step. Consider using a larger sorbent bed mass if you suspect this is an issue.
-
Wash Solvent Too Strong: The wash step is intended to remove interferences, but a wash solvent with too high a percentage of organic solvent can prematurely elute this compound.
-
Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte from the sorbent. For reversed-phase SPE, you may need to increase the percentage of organic solvent in the elution mixture.
Quantitative Data Summary
The following table summarizes reported recovery rates for Lovastatin using different extraction methods and conditions.
| Extraction Method | Matrix | Key Parameters | Analyte | Average Recovery (%) | Reference |
| Protein Precipitation | Human Plasma | Ice-cold methanol with 0.1% acetic acid | Lovastatin | ~70% | |
| Liquid-Liquid Extraction | Human Plasma | Not specified | Lovastatin | 88.61 ± 7.00% | |
| Liquid-Liquid Extraction | Fermentation Broth | Ethyl acetate at pH 3 | Lovastatin | Not specified, but noted equal affinity for acid and lactone forms. | |
| Liquid-Liquid Extraction | Fermentation Broth | Isopropyl acetate at pH 3 | Lovastatin | Higher selectivity for lactone form than ethyl acetate. | |
| Liquid-Liquid Extraction | Fermentation Broth | Butyl acetate at pH 3 | Lovastatin | Higher selectivity for lactone form than ethyl acetate. | |
| Solid-Phase Extraction | Wastewater | Oasis HLB sorbent | Lovastatin | >80% | |
| Column Chromatography | Fermentation Broth | Neutral alumina column | Lovastatin | 87.2 ± 0.21% | |
| Column Chromatography | Fermentation Broth | Silica gel column | Lovastatin | 84.2 ± 0.82% |
Experimental Protocols
Detailed Protein Precipitation Protocol
This protocol is adapted from a validated method for the simultaneous quantification of Lovastatin and Lovastatin acid in human plasma.
-
Sample Preparation: Thaw 50 µL of human plasma sample at room temperature and immediately place it on ice.
-
pH Adjustment: To minimize the interconversion of Lovastatin, add 50 µL of ice-cold sodium acetate buffer (100 mM; pH 4.5).
-
Internal Standard Spiking: Add the this compound internal standard.
-
Precipitation: Add 200 µL of ice-cold methanol containing 0.1% (v/v) acetic acid.
-
Vortexing: Vortex the sample for 10 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 2250 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer 180 µL of the supernatant to a clean tube or a 96-well plate.
-
Analysis: Inject an aliquot of the supernatant for LC-MS/MS analysis.
General Liquid-Liquid Extraction Protocol
This is a general procedure based on the physicochemical properties of Lovastatin.
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Sample Preparation: To 200 µL of plasma, add the this compound internal standard.
-
pH Adjustment: Adjust the sample pH to the acidic range (e.g., pH 3-5) using a suitable acid like formic acid or phosphoric acid to ensure Lovastatin is in its lactone form.
-
Extraction: Add 1.0 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether, or a mixture).
-
Mixing: Vortex vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte.
-
Phase Separation: Centrifuge the sample at approximately 4000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any proteinaceous interface.
-
Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
General Solid-Phase Extraction Protocol
This is a general protocol for a reversed-phase SPE sorbent.
-
Conditioning: Condition the SPE cartridge (e.g., C18, 30 mg, 1 mL) with 1.0 mL of methanol.
-
Equilibration: Equilibrate the cartridge with 1.0 mL of water.
-
Sample Loading: To 200 µL of plasma, add the this compound internal standard. Vortex the sample. Load the entire sample onto the SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with 1.0 mL of 5% (v/v) methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum for 1-2 minutes to remove excess wash solvent.
-
Elution: Elute the analyte and internal standard with 1.0 mL of a suitable organic solvent (e.g., acetonitrile or methanol).
-
Post-Elution: Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C. Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visual Troubleshooting Guides
Caption: General troubleshooting workflow for low this compound recovery.
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.
References
- 1. Statistical optimization of lovastatin and confirmation of nonexistence of citrinin under solid-state fermentation by Monascus sanguineus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of different extraction methods for the determination of statin drugs in wastewater and river water by HPLC/Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple and sensitive HPLC-UV method for quantitation of lovastatin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Ion Suppression of Lovastatin-d3 in Mass Spectrometry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression of Lovastatin-d3 in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] The "matrix" refers to all components in a sample other than the analyte of interest, such as proteins, lipids, salts, and other endogenous compounds.[4] Ion suppression typically occurs in the ion source of the mass spectrometer as the analyte and matrix components compete for ionization. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).
Q2: I am using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?
Ideally, a deuterated internal standard like this compound should co-elute with the analyte (Lovastatin) and experience the same degree of ion suppression. The ratio of the analyte signal to the internal standard signal should then remain constant, allowing for accurate quantification. However, this is not always the case. Differential ion suppression can occur, where the analyte and the deuterated internal standard are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the internal standard, causing them to encounter different matrix components as they elute. This separation can be caused by the "deuterium isotope effect," where the replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule.
Q3: What are the common sources of ion suppression in biological matrices like plasma?
In biological matrices such as plasma, several components are known to cause ion suppression. The most common sources include:
-
Phospholipids: These are abundant in plasma membranes and are often co-extracted with the analyte, leading to significant ion suppression.
-
Salts and Endogenous Metabolites: High concentrations of salts and other small molecules naturally present in the sample can co-elute with this compound and compete for ionization.
-
Proteins: Although largely removed during sample preparation, residual proteins can contribute to ion source contamination and suppression.
-
Exogenous Substances: Contaminants introduced during sample collection or preparation, such as anticoagulants, plasticizers from collection tubes, or mobile phase additives like trifluoroacetic acid (TFA), can also cause ion suppression.
Troubleshooting Guides
Problem 1: Low or Inconsistent Signal Intensity for this compound
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Assess the Matrix Effect: Perform a post-column infusion experiment to identify the regions of greatest ion suppression in your chromatogram.
-
Optimize Sample Preparation: A cleaner sample extract can significantly reduce matrix effects. Consider the following techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective method for removing interfering matrix components.
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than protein precipitation.
-
Protein Precipitation (PPT): While a simpler method, it may result in significant ion suppression due to remaining phospholipids. If using PPT, consider subsequent clean-up steps.
-
-
Modify Chromatographic Conditions: Adjusting the LC method can help separate this compound from co-eluting interferences.
-
Change the analytical column: Using a column with a different chemistry may improve separation.
-
Adjust the mobile phase gradient: A shallower gradient can increase the resolution between this compound and matrix components.
-
Alter the mobile phase composition: Using different organic solvents or additives (e.g., ammonium formate instead of TFA) can influence ionization efficiency.
-
-
Dilute the Sample: Diluting the sample can reduce the concentration of matrix components causing ion suppression. However, this may compromise the limit of quantification.
Problem 2: Poor Reproducibility and Accuracy in Quantitative Results
Possible Cause: Differential ion suppression affecting Lovastatin and this compound differently.
Troubleshooting Steps:
-
Verify Co-elution: Confirm that Lovastatin and this compound have identical retention times under your chromatographic conditions. Inject a mixed standard solution to verify peak overlap.
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Evaluate Matrix Effects Individually: Quantify the extent of ion suppression for both Lovastatin and this compound separately.
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Prepare Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples to mimic the matrix effects and improve accuracy.
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Refine the Internal Standard Concentration: Very high concentrations of the internal standard can sometimes suppress the analyte signal. Optimize the concentration of this compound used.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify regions in the chromatogram where ion suppression occurs.
Methodology:
-
Prepare a standard solution of this compound at a concentration that provides a stable and moderate signal.
-
Set up the LC-MS system with the analytical column.
-
Connect the outlet of the LC column to a T-piece.
-
Connect a syringe pump containing the this compound standard solution to the second port of the T-piece.
-
Connect the third port of the T-piece to the mass spectrometer's ion source.
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Begin infusing the standard solution at a constant low flow rate (e.g., 5-10 µL/min).
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Once a stable baseline signal for this compound is achieved, inject an extracted blank matrix sample onto the LC column.
-
Monitor the this compound signal throughout the chromatographic run. Dips in the baseline indicate regions of ion suppression.
Protocol 2: Quantitative Evaluation of Matrix Effects
Objective: To quantify the degree of ion suppression for this compound.
Methodology:
-
Prepare Set A: A standard solution of this compound in a clean solvent (e.g., mobile phase).
-
Prepare Set B: A blank matrix sample (e.g., plasma) is subjected to your standard sample preparation procedure. The resulting extract is then spiked with the same concentration of this compound as in Set A.
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Inject both sets of samples into the LC-MS system and compare the peak areas.
-
Calculate the matrix effect using the following formula:
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Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
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A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on this compound Signal Intensity and Matrix Effect
| Sample Preparation Method | Mean Peak Area (n=3) | Matrix Effect (%) |
| Protein Precipitation (Acetonitrile) | 85,600 | 42.8 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 152,300 | 76.2 |
| Solid-Phase Extraction (C18) | 188,900 | 94.5 |
Data is hypothetical and for illustrative purposes.
Table 2: Effect of Mobile Phase Additive on this compound Signal-to-Noise Ratio
| Mobile Phase Additive | Signal-to-Noise Ratio (S/N) |
| 0.1% Formic Acid | 150 |
| 0.1% Acetic Acid | 210 |
| 5 mM Ammonium Formate | 350 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Troubleshooting workflow for minimizing ion suppression.
Caption: Experimental workflows for assessing ion suppression.
References
Stability of Lovastatin-d3 in different biological matrices
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Lovastatin-d3 in various biological matrices.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in human plasma?
Q2: What are the best practices for storing whole blood samples containing this compound?
A2: There is limited specific data on the stability of this compound in whole blood. However, general best practices for drug stability in whole blood should be followed. It is recommended to process whole blood samples as soon as possible after collection to separate plasma or serum. If immediate processing is not possible, samples should be kept on ice and processed within a few hours. For long-term storage, plasma or serum is preferred over whole blood.
Q3: Is this compound stable in urine samples?
A3: Specific stability studies for this compound in urine are not widely published. However, a study on the stability of 29 cardiovascular medications in urine found that all were stable at room temperature and at -80°C, suggesting that urine can be a stable matrix for many drugs. For this compound, it is advisable to store urine samples at -20°C or lower for long-term storage and to minimize the time samples are kept at room temperature before analysis.
Q4: What are the main degradation pathways for lovastatin, and are they relevant for this compound?
A4: Lovastatin is known to be sensitive to light, as well as acidic and basic conditions.[3][4] The primary degradation pathway is the hydrolysis of the lactone ring to form the corresponding hydroxy acid. This inter-conversion is pH-dependent.[2] Since the deuterium labeling in this compound does not typically alter the fundamental chemical properties of the molecule, it is expected to be susceptible to the same degradation pathways.
Q5: Can I use the same analytical method for quantifying Lovastatin and this compound?
A5: Yes, a mass spectrometry-based method, such as LC-MS/MS, can be used to differentiate and quantify both lovastatin and this compound simultaneously. This compound is commonly used as an internal standard in the quantification of lovastatin due to its similar chemical and physical properties, but different mass-to-charge ratio (m/z).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low recovery of this compound from plasma samples. | Degradation during sample processing. Lovastatin is susceptible to pH changes. | Ensure that the pH of the sample and extraction solvent is controlled. A slightly acidic pH (e.g., around 3.6) has been used in extraction protocols to maintain the stability of the lactone form. |
| Improper storage. Prolonged storage at room temperature can lead to degradation. | Process and analyze samples as quickly as possible. For storage, freeze plasma samples at -20°C or -80°C. | |
| High variability in replicate analyses. | Inconsistent sample handling. Freeze-thaw cycles can impact analyte stability. | Minimize the number of freeze-thaw cycles. Aliquot samples into smaller volumes before freezing if multiple analyses are anticipated. |
| Matrix effects in LC-MS/MS analysis. | Optimize the sample preparation method (e.g., solid-phase extraction, liquid-liquid extraction) to remove interfering substances. Ensure the chromatographic method provides good separation from matrix components. | |
| Presence of a peak corresponding to the hydroxy acid of this compound. | Hydrolysis of the lactone ring. This can occur in the biological matrix in vivo or during sample handling and storage. | To specifically measure the lactone form, ensure sample processing is performed under conditions that minimize hydrolysis (e.g., acidic pH, low temperature). If both forms are of interest, the analytical method should be validated for the quantification of both the lactone and the hydroxy acid. |
Stability Data Summary
The following table summarizes the stability of lovastatin in human plasma based on available literature, which can be used as a proxy for the expected stability of this compound.
| Matrix | Storage Condition | Duration | Stability | Reference |
| Human Plasma | Room Temperature | At least 12 hours | Stable | |
| Human Plasma | -20°C | 2 months | Stable | |
| Human Plasma | Freeze-Thaw Cycles | 3 cycles | Stable |
Experimental Protocols
General Protocol for Plasma Sample Stability Assessment
This protocol outlines a general procedure for evaluating the stability of this compound in plasma.
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Spiking: Spike a known concentration of this compound into blank human plasma. Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Baseline Analysis: Analyze a set of freshly prepared QC samples to establish the baseline concentration (T=0).
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Stability Conditions:
-
Short-Term (Bench-Top) Stability: Store QC samples at room temperature for a defined period (e.g., 4, 8, 12, 24 hours) before analysis.
-
Long-Term Stability: Store QC samples at -20°C and/or -80°C for an extended period (e.g., 1, 3, 6 months).
-
Freeze-Thaw Stability: Subject QC samples to multiple freeze-thaw cycles (e.g., three cycles). A cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours and then thawing them unassisted at room temperature.
-
-
Sample Analysis: After the specified storage duration or number of freeze-thaw cycles, process and analyze the QC samples using a validated bioanalytical method (e.g., LC-MS/MS).
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Data Evaluation: Compare the mean concentration of the stability samples to the mean concentration of the baseline samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
Example LC-MS/MS Method for Lovastatin Analysis
A published method for the determination of lovastatin in human plasma using this compound as an internal standard utilizes the following general parameters:
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Extraction: Solid-phase extraction.
-
Chromatographic Separation: A C18 column with a mobile phase consisting of acetonitrile and an ammonium acetate buffer (pH 3.6).
-
Detection: Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode.
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Lovastatin transition: m/z 422.1 → 285.4
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This compound transition: m/z 425.4 → 285.4
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in biological matrices.
Caption: Key factors influencing the stability of this compound in different biological matrices.
References
Investigating Lovastatin-d3 carryover in autosampler injections
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing autosampler carryover issues encountered during the analysis of Lovastatin-d3.
Troubleshooting Guide: Investigating and Mitigating this compound Carryover
Q1: I am observing carryover of this compound in my blank injections following a high concentration sample. How can I confirm and troubleshoot this issue?
A1: Carryover is the appearance of an analyte in a blank injection after the analysis of a sample with a high concentration of the same analyte. To systematically troubleshoot this compound carryover, follow these steps:
Step 1: Confirm the Carryover
First, confirm that the observed peak in your blank is indeed carryover and not contamination of your blank solution or solvent.
-
Experimental Protocol:
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Inject a high-concentration this compound standard.
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Inject a series of at least three blank samples consecutively.
-
Analyze the peak area of this compound in each blank injection.
-
-
Interpreting the Results:
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Classic Carryover: If the peak area decreases with each subsequent blank injection, it is likely a classic carryover issue.
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Constant Contamination: If the peak area remains relatively constant across all blank injections, your blank solvent or sample matrix may be contaminated. Prepare a fresh blank from a different source to verify.
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Step 2: Isolate the Source of Carryover
Carryover can originate from various components of the LC-MS system, most commonly the autosampler.
-
Experimental Protocol:
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Bypass the Autosampler (if possible): Perform a manual injection. If the carryover disappears, the autosampler is the likely source.
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Rule out the Column: Replace the analytical column with a new one or a union and inject a blank after a high-concentration standard. If carryover persists, the issue is likely within the autosampler or other pre-column components.
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Inspect Autosampler Components: Check the injection needle, sample loop, and rotor seal for any signs of wear, scratches, or contamination.
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Step 3: Optimize the Autosampler Wash Method
A robust needle wash protocol is crucial for minimizing carryover, especially for hydrophobic compounds like Lovastatin.
-
Experimental Protocol:
-
Select an Appropriate Wash Solvent: The wash solvent should effectively solubilize this compound. Based on its known solubility, a mixture of organic solvent and water is a good starting point.
-
Test Different Wash Solvents: Evaluate the effectiveness of different wash solvent compositions.
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Optimize Wash Parameters: Increase the wash volume, the duration of the wash, and the number of wash cycles. Employ both pre-injection and post-injection needle washes.
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The following table summarizes recommended wash solutions for mitigating this compound carryover based on its solubility properties.
| Wash Solvent Composition | Rationale |
| 50:50 Methanol:Water | A good starting point, balancing polarity to remove a wide range of contaminants. |
| 50:50 Acetonitrile:Water | Another effective general-purpose wash solution. |
| 100% Methanol or Acetonitrile | Can be effective but may require a subsequent aqueous wash for full removal. |
| Isopropanol (IPA) | A stronger organic solvent that can be effective for highly adsorbed compounds. |
| Acidified or Basified Wash Solutions | Adding a small amount of acid (e.g., 0.1% formic acid) or base can help to disrupt interactions between the analyte and system surfaces. |
Q2: What is an acceptable level of carryover for this compound analysis?
A2: The acceptable level of carryover depends on the sensitivity and requirements of your assay. For quantitative bioanalysis, carryover in a blank injection following the highest calibration standard should typically be less than 20% of the response of the lower limit of quantitation (LLOQ). For highly sensitive assays, a more stringent limit of <5% may be necessary. In one study involving the analysis of multiple statins, including lovastatin, carryover was reported to be less than 0.042% when using a wash cycle with 500 µL of 50% methanol/50% water.[1]
The following table presents an example of carryover reduction achieved through the optimization of the needle wash method for a different compound, which demonstrates the potential impact of such optimization.
| Wash Method | Carryover Reduction |
| Default Wash (6-second post-injection) | Baseline |
| Optimized Wash (12-second pre- and post-injection) | 3-fold reduction[2] |
Experimental Protocols
Protocol 1: Evaluating Autosampler Carryover
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Prepare a high-concentration standard of this compound at the upper limit of quantification (ULOQ) for your assay.
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Prepare a fresh, analyte-free blank solution (e.g., mobile phase A or the sample matrix).
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Inject the ULOQ standard.
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Immediately following the ULOQ injection, inject at least three consecutive blank solutions.
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Process the data and calculate the peak area of this compound in each blank injection.
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Calculate the percent carryover using the following formula: % Carryover = (Peak Area in Blank / Peak Area in ULOQ) * 100%
Frequently Asked Questions (FAQs)
Q: Can the sample solvent affect carryover?
A: Yes, the composition of the solvent in which you dissolve your this compound sample can influence carryover. If the sample solvent is too strong, it can cause the analyte to "crash out" or adsorb onto autosampler components when it comes into contact with the mobile phase. Whenever possible, use a sample solvent that is weaker than or equal in strength to the initial mobile phase conditions.
Q: Are there any other system components I should check for carryover?
A: Besides the autosampler, other potential sources of carryover include worn injection port seals, contaminated transfer tubing, and a fouled guard or analytical column. A systematic process of elimination is key to identifying the source.
Q: How often should I perform carryover checks?
A: Carryover should be assessed during method development and validation. For routine analysis, it is good practice to include blank injections after high-concentration samples or at regular intervals within a sample sequence to monitor for potential carryover.
Visualizations
The following diagrams illustrate the mechanism of action of Lovastatin and a logical workflow for troubleshooting autosampler carryover.
References
Technical Support Center: Enhancing Low-Level Lovastatin Detection with Lovastatin-d3
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered when using Lovastatin-d3 as an internal standard for the sensitive quantification of low-level lovastatin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated analog of lovastatin, meaning three of its hydrogen atoms have been replaced with deuterium.[1] It is considered an ideal internal standard (IS) for quantitative mass spectrometry because it has nearly identical chemical and physical properties to lovastatin.[2] This ensures it behaves similarly during sample extraction, chromatography, and ionization, which helps to accurately compensate for variations in sample preparation and matrix effects.[3]
Q2: What are the typical mass spectrometry transitions for lovastatin and this compound?
For quantitative analysis using tandem mass spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode, the ammonium adduct is often selected as the parent ion.[4] The most common transitions are:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Lovastatin | 422.1 | 285.4 | Positive |
| This compound | 425.4 | 285.4 | Positive |
These values are based on the [M+NH4]+ adduct and a common fragment resulting from the loss of the ester side-chain and water.[4]
Q3: What is the primary mechanism of action for lovastatin?
Lovastatin is a prodrug that, in its active β-hydroxy acid form, acts as a competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase. This enzyme catalyzes a rate-limiting step in the biosynthesis of cholesterol. By inhibiting this enzyme, lovastatin effectively reduces the endogenous production of cholesterol in the liver.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results are inconsistent despite using this compound. What are the common causes?
Answer: Inaccuracy in quantification when using a deuterated internal standard can arise from several factors. The most frequent issues include a lack of complete co-elution, impurities in the standard, differential matrix effects, or unexpected isotopic exchange.
Troubleshooting Steps:
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Verify Co-elution: Deuterated standards can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This separation can expose the analyte and the IS to different matrix components, leading to differential ion suppression or enhancement and compromising accuracy.
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Solution: Overlay the chromatograms for lovastatin and this compound to confirm they elute as a single, symmetrical peak. If separation is observed, consider adjusting the mobile phase composition, using a shallower gradient, or employing a lower-resolution column to encourage co-elution.
-
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Assess Isotopic and Chemical Purity: The presence of non-deuterated lovastatin in your this compound standard will lead to an overestimation of the analyte concentration.
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Solution: Always check the Certificate of Analysis for your standard to confirm isotopic enrichment (ideally ≥98%) and chemical purity (>99%). If in doubt, purity can be verified using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).
-
-
Evaluate Matrix Effects: Even with perfect co-elution, matrix components can sometimes affect the analyte and the deuterated IS differently, a phenomenon known as differential matrix effects. This can lead to variability in the IS signal and inaccurate quantification.
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Solution: Conduct a post-extraction addition experiment to evaluate the extent of the matrix effect. This involves comparing the analyte's response in a post-spiked extracted blank sample to its response in a pure solvent.
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Issue 2: Deuterium Loss or H/D Exchange
Question: I suspect my this compound is losing its deuterium label. What could be the cause and how can I prevent it?
Answer: The loss of deuterium, known as H/D (Hydrogen-Deuterium) exchange, can occur if the deuterium atoms are located at chemically unstable positions. This exchange can be catalyzed by acidic or basic conditions or even occur in the high-temperature environment of the mass spectrometer's ion source.
Troubleshooting Steps:
-
Review Labeling Position: Check the Certificate of Analysis to confirm the location of the deuterium labels on the this compound molecule. The label (S)-2-(methyl-d3)butanoate indicates the deuterium atoms are on the methyl group of the side chain, which is generally a stable position. Avoid standards with labels on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.
-
Control pH: Maintain a neutral pH for your samples and mobile phases whenever possible to minimize the risk of acid- or base-catalyzed exchange.
-
Optimize MS Source Conditions: High source temperatures can sometimes promote H/D exchange. Experiment with lowering the ion source temperature to see if stability improves, without significantly compromising sensitivity.
Experimental Protocols & Data
Protocol 1: Lovastatin Extraction from Human Plasma
This protocol is a generalized example based on solid-phase extraction (SPE) methodologies commonly used for lovastatin analysis.
-
Sample Preparation: Aliquot 300 µL of human plasma into a clean tube.
-
Internal Standard Spiking: Add 50 µL of the this compound working solution (e.g., 150 ng/mL) and vortex briefly.
-
Pre-treatment: Add 500 µL of 100 mM ammonium acetate buffer and vortex.
-
SPE Cartridge Conditioning: Condition an SPE cartridge by passing the appropriate conditioning solvents (e.g., methanol followed by water).
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Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., water or a low-percentage organic solvent mixture) to remove interfering matrix components.
-
Elution: Elute lovastatin and this compound from the cartridge using an appropriate elution solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS injection.
Protocol 2: LC-MS/MS Analysis
The following parameters are a representative starting point for method development.
| Parameter | Recommended Condition |
| LC Column | C18 Column (e.g., Luna C18, 100 x 4.6 mm, 5 µm) |
| Mobile Phase A | 2 mM Ammonium Acetate Buffer (pH ~3.6) or 0.2% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.4 - 0.9 mL/min |
| Gradient | Isocratic (e.g., 90% B) or a linear gradient |
| Injection Volume | 5 - 20 µL |
| Ion Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Method Validation Data Example
The following table summarizes typical validation results for an LC-MS/MS method for lovastatin in human plasma.
| Parameter | Result | Reference |
| Linearity Range | 0.121 – 35.637 ng/mL | |
| Correlation Coefficient (r) | > 0.99 | |
| Lower Limit of Quantification (LLOQ) | 0.121 ng/mL | |
| Inter-day Precision (%CV at LLOQ) | 8.62% | |
| Intra-day Precision (%CV at LLOQ) | 11.38% | |
| Matrix Effect | 2.74% |
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for inaccurate quantitative results.
Caption: General experimental workflow for lovastatin bioanalysis.
Caption: Simplified pathway of HMG-CoA reductase inhibition by lovastatin.
References
Column selection for optimal separation of lovastatin and Lovastatin-d3
This technical support center provides guidance on the optimal column selection and troubleshooting for the chromatographic separation of lovastatin and its deuterated internal standard, lovastatin-d3.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of HPLC/UHPLC column for the separation of lovastatin and this compound?
A1: For the separation of lovastatin and its deuterated internal standard, this compound, reversed-phase C18 columns are the most commonly recommended and successfully utilized stationary phases.[1][2][3][4][5] These columns provide the necessary hydrophobicity to retain and separate lovastatin from its internal standard and other potential matrix components.
Q2: What are the typical column dimensions and particle sizes used for this separation?
A2: The choice of column dimensions and particle size depends on the desired speed and efficiency of the analysis. For standard HPLC applications, columns with dimensions of 100-250 mm in length, 4.6 mm internal diameter, and a particle size of 5 µm are frequently used. For faster analyses, particularly with UHPLC systems, shorter columns with smaller particle sizes can be employed.
Q3: What mobile phase composition is typically used for the separation of lovastatin and this compound?
A3: A common mobile phase for separating lovastatin and this compound consists of a mixture of an organic solvent and an acidic aqueous buffer. Acetonitrile is a frequently used organic modifier, often mixed with an ammonium acetate or phosphate buffer with the pH adjusted to the acidic range (e.g., pH 3.0-4.0). The ratio of organic to aqueous phase is typically high, in the range of 70:30 to 90:10 (v/v), to ensure adequate elution of the hydrophobic lovastatin molecule.
Q4: Is isocratic or gradient elution preferred for this separation?
A4: Both isocratic and gradient elution methods have been successfully applied. Isocratic elution with a high percentage of organic solvent can provide a simple and rapid method, especially when analyzing lovastatin and its internal standard in relatively clean samples. Gradient elution may be beneficial when dealing with complex matrices or when other related substances and metabolites need to be separated.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with residual silanols on the column. - pH of the mobile phase is not optimal. - Column overload. | - Use a base-deactivated C18 column. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of lovastatin. An acidic pH is generally preferred. - Reduce the injection volume or the concentration of the sample. |
| Co-elution of Lovastatin and this compound | - Inadequate chromatographic resolution. | - This is highly unlikely as the deuterated standard is chemically identical and should co-elute. The mass spectrometer is responsible for differentiation. |
| Co-elution with Matrix Components | - Insufficient separation from endogenous plasma or sample components. | - Optimize the mobile phase composition by adjusting the organic solvent ratio or trying a different organic solvent (e.g., methanol). - Modify the gradient profile for better separation. - Employ a more rigorous sample preparation technique to remove interfering substances. |
| Low Sensitivity | - Suboptimal mobile phase pH affecting ionization in the mass spectrometer. - Poor chromatographic peak shape. | - Adjust the mobile phase pH and buffer composition to enhance ionization of lovastatin in the MS source. Ammonium formate is often used in LC-MS applications. - Address peak shape issues as described above. |
| Inconsistent Retention Times | - Inadequate column equilibration. - Changes in mobile phase composition. - Column degradation. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. - Prepare fresh mobile phase daily and ensure accurate mixing. - Use a guard column to protect the analytical column and replace the column if performance deteriorates. |
| Presence of Extra Peaks (e.g., Lovastatin Acid) | - Inter-conversion of lovastatin (lactone form) to its hydroxy acid form. | - Control the pH of the sample and mobile phase. Maintaining acidic conditions can help to minimize the hydrolysis of the lactone ring. |
Data Presentation
Table 1: Recommended C18 Columns for Lovastatin Separation
| Column Name | Dimensions | Particle Size | Reference |
| Luna C18(2) 100A | 100 x 4.6 mm | 5 µm | |
| Luna C18 | 50 x 4.6 mm | 5 µm | |
| Agilent Zorbax Extend C18 | Not specified | Not specified | |
| Symmetry C18 | 250 x 4.6 mm | 5 µm | |
| Grace Alpha C18 | 250 x 4.6 mm | 5 µm | |
| Zorbax Eclipse XDB C18 | 150 x 4.6 mm | 5 µm |
Table 2: Example Mobile Phase Compositions
| Organic Solvent | Aqueous Component | Ratio (v/v) | Reference |
| Acetonitrile | 2 mM Ammonium Acetate (pH 3.6) | 90:10 | |
| Methanol | 5 mM Ammonium Formate in 0.1% Formic Acid | 80:20 | |
| Acetonitrile | Water (pH 3.0 with phosphate buffer or phosphoric acid) | 77:23 | |
| Acetonitrile | Water | 70:30 | |
| Methanol | Water with 0.2% Formic Acid and 2 mM Ammonium Formate | Gradient |
Experimental Protocols
Method 1: LC-MS/MS Analysis of Lovastatin in Human Plasma
-
Column: Luna C18(2) 100A (100 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 2 mM ammonium acetate buffer (pH 3.6) in a 90:10 (v/v) ratio.
-
Flow Rate: Not specified, but typically around 0.5-1.0 mL/min for a 4.6 mm ID column.
-
Detection: Tandem Mass Spectrometry (MS/MS) with a turbo ion source in positive polarity.
-
Monitored Transitions:
-
Lovastatin: m/z 422.1 → 285.4
-
This compound: m/z 425.4 → 285.4
-
-
Sample Preparation: Solid phase extraction from human plasma.
Method 2: HPLC-UV Analysis of Lovastatin
-
Column: Symmetry C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (pH 3.0 with phosphoric acid) in a 77:23 (v/v) ratio.
-
Flow Rate: 0.8 mL/min
-
Detection: UV at 237 nm
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of lovastatin.
Caption: Troubleshooting decision tree for lovastatin chromatography.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. impactfactor.org [impactfactor.org]
- 4. Liquid chromatography-tandem mass spectrometry assay for the simultaneous quantification of simvastatin, lovastatin, atorvastatin, and their major metabolites in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
Validation & Comparative
A Comparative Guide to Method Validation for Lovastatin Assay Using Lovastatin-d3
For researchers, scientists, and drug development professionals, the accurate quantification of lovastatin in biological matrices is paramount for pharmacokinetic, bioequivalence, and clinical studies. The choice of analytical methodology and, critically, the internal standard, can significantly impact the reliability and robustness of the assay. This guide provides an objective comparison of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for lovastatin quantification using a deuterated internal standard, Lovastatin-d3, against alternative methods.
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1] Its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively compensating for matrix effects and other sources of analytical variability.[1][2]
Performance Comparison of Analytical Methods
The following tables summarize the validation parameters of an LC-MS/MS method utilizing this compound as the internal standard, compared to methods employing other internal standards or different analytical techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Table 1: Comparison of LC-MS/MS Methods for Lovastatin Quantification
| Parameter | Method A: this compound IS[3][4] | Method B: Simvastatin IS | Method C: Atorvastatin IS | Method D: Hesperetin IS |
| Linearity Range (ng/mL) | 0.121–35.637 | 0.05–20 | 0.05–5.00 | 0.1–100 nM (Lovastatin) |
| Correlation Coefficient (r) | > 0.99 | > 0.999 | Not Reported | > 0.995 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.121 | 0.05 | 0.05 | 0.1 nM (~0.04 ng/mL) |
| Intra-day Precision (% CV) | ≤ 11.38 | 0.4–11.4 | Within variability limits | ≤ 10.66 |
| Inter-day Precision (% CV) | ≤ 8.62 | < 15 | Within variability limits | ≤ 10.66 |
| Accuracy (% Bias) | Not explicitly stated, but within acceptance criteria | < 15 | Within variability limits | 91.37–109.94 |
| Mean Recovery (%) | Not Reported | 86.8–94.1 | 71.00 | Not Reported |
| Matrix Effect (%) | 2.74 | Not Reported | Not Reported | Not Reported |
Table 2: Comparison of LC-MS/MS with HPLC-UV Method for Lovastatin Quantification
| Parameter | LC-MS/MS with this compound IS | HPLC-UV |
| Linearity Range | 0.121–35.637 ng/mL | 10–25 mg/mL (for lovastatin acid) |
| Lower Limit of Quantification (LLOQ) | 0.121 ng/mL | 10 mg/mL (for lovastatin acid) |
| Precision (% RSD) | ≤ 11.38 (Intra-day) | 1.1 (CE method) |
| Selectivity/Specificity | High (due to MRM) | Lower (potential for interference) |
| Sample Throughput | High (run time 4.5 min) | Lower |
Experimental Protocols
Detailed Methodology for Lovastatin Assay using LC-MS/MS with this compound Internal Standard
This protocol is based on a validated method for the determination of lovastatin in human plasma.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To prevent the inter-conversion between lovastatin and its hydroxy acid form, add 3% formic acid solution (v/v) to the plasma samples in a 5:95 (v/v) ratio during bulk spiking.
-
Perform spiking in an ice-cold water bath under low light conditions.
-
Condition a solid-phase extraction cartridge.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute lovastatin and this compound from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions
-
Chromatographic Column: Luna C18 (2)100A (100 × 4.6 mm, 5 μm)
-
Mobile Phase: Acetonitrile and 2 mM ammonium acetate buffer (pH 3.6) in a ratio of 90:10 (v/v).
-
Flow Rate: Not specified, but a typical flow rate for such a column would be in the range of 0.5-1.0 mL/min.
-
Injection Volume: Not specified.
-
Column Temperature: Not specified.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Turbo ion source in positive polarity.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lovastatin: m/z 422.1 → 285.4
-
This compound: m/z 425.4 → 285.4
-
Visualizing the Workflow
The following diagrams illustrate the key workflows in the lovastatin assay.
Caption: Experimental workflow for lovastatin quantification.
References
The Gold Standard for Lovastatin Quantification: A Comparative Analysis of Lovastatin-d3 Internal Standard
For researchers, scientists, and drug development professionals engaged in the bioanalysis of lovastatin, the choice of an internal standard is a critical determinant of data reliability. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Lovastatin-d3, against common structural analog alternatives—simvastatin, pravastatin, and atorvastatin. The presented experimental data, compiled from various studies, underscores the superior performance of this compound in terms of linearity, precision, and accuracy, establishing it as the gold standard for robust and reproducible quantification of lovastatin.
The use of an internal standard (IS) in quantitative analysis, particularly in complex matrices like plasma, is essential to correct for variability during sample preparation and analysis. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it behaves similarly during extraction, chromatography, and ionization. While structurally similar compounds are often employed as a cost-effective alternative, stable isotope-labeled (SIL) internal standards, such as this compound, are widely recognized for providing the highest level of accuracy and precision.
Performance Comparison: this compound vs. Structural Analogs
The following tables summarize the key performance parameters of analytical methods using this compound and its alternatives for the quantification of lovastatin.
Table 1: Linearity
| Internal Standard | Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | Lovastatin | 0.121–35.637[1][2] | > 0.99[1][2] |
| Simvastatin | Lovastatin | 0.05–20[1] | > 0.999 |
| Pravastatin | Lovastatin | Not explicitly for lovastatin | Not available |
| Atorvastatin | Lovastatin & Lovastatin acid | 0.05–5.00 | Not explicitly stated, but method validated |
Table 2: Precision (%RSD)
| Internal Standard | Analyte | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| This compound | Lovastatin | < 11.38 | < 8.62 |
| Simvastatin | Lovastatin | 0.4–11.4 | Not explicitly stated, but within acceptable limits |
| Pravastatin & Simvastatin | Lovastatin | < 6.8 | < 8.1 |
| Atorvastatin | Lovastatin & Lovastatin acid | Within FDA guidelines | Within FDA guidelines |
Table 3: Accuracy (% Recovery)
| Internal Standard | Analyte | Accuracy (% Recovery) |
| This compound | Lovastatin | Not explicitly stated, but method successfully applied in a bioequivalence study |
| Simvastatin | Lovastatin | 86.8–94.1 |
| Pravastatin & Simvastatin | Lovastatin | 97–101 |
| Atorvastatin | Lovastatin & Lovastatin acid | 71.00 (Lovastatin), 81.20 (Lovastatin acid) |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. Below are representative protocols for methods utilizing this compound and a structural analog as internal standards.
Method 1: Lovastatin Quantification using this compound Internal Standard
This method outlines a sensitive and reproducible LC-MS/MS procedure for the determination of lovastatin in human plasma.
1. Sample Preparation:
-
To a 500 µL plasma sample, add the this compound internal standard.
-
Perform solid-phase extraction (SPE) for sample clean-up and concentration.
-
Evaporate the eluent to dryness and reconstitute the residue in the mobile phase.
2. Chromatographic Conditions:
-
Column: Luna C18 (2)100A (100 × 4.6 mm, 5 μm).
-
Mobile Phase: Acetonitrile and 2 mM ammonium acetate buffer (pH 3.6) in a ratio of 90:10 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
3. Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Lovastatin: m/z 422.1 → 285.4.
-
This compound: m/z 425.4 → 285.4.
-
Method 2: Lovastatin Quantification using Simvastatin Internal Standard
This protocol describes an LC-MS/MS method for lovastatin analysis using simvastatin as the internal standard.
1. Sample Preparation:
-
To a plasma sample, add the simvastatin internal standard.
-
Perform liquid-liquid extraction using ethyl acetate.
-
Evaporate the organic layer to dryness and reconstitute the residue.
2. Chromatographic Conditions:
-
Column: C18 column.
-
Mobile Phase: Methanol, 2 µM aqueous sodium acetate, and formic acid (83:17:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
3. Mass Spectrometric Conditions:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Transitions: Optimized for lovastatin and simvastatin.
Visualizing the Workflow
To illustrate the typical workflow in a bioanalytical laboratory for lovastatin quantification, the following diagrams outline the key steps from sample reception to final data analysis.
Caption: A typical bioanalytical workflow for lovastatin quantification.
The Advantage of a Stable Isotope-Labeled Internal Standard
The superior performance of this compound can be attributed to its near-identical chemical and physical properties to the analyte, lovastatin. This results in:
-
Minimized Matrix Effects: this compound co-elutes with lovastatin, experiencing the same degree of ion suppression or enhancement in the mass spectrometer, leading to more accurate correction.
-
Improved Precision: As it behaves almost identically during sample extraction and handling, this compound more effectively compensates for any analyte loss, resulting in lower variability in the final measurements.
-
Enhanced Accuracy: The close tracking of the analyte by its stable isotope-labeled counterpart throughout the analytical process ensures that the calculated concentrations are closer to the true values.
While structural analogs like simvastatin, pravastatin, and atorvastatin can be used and may provide acceptable results for some applications, they do not perfectly mimic the behavior of lovastatin. Differences in their chemical structures can lead to variations in extraction efficiency, chromatographic retention, and ionization response, potentially compromising the accuracy and precision of the assay, especially at lower concentrations.
References
The Gold Standard vs. The Analogue: A Comparative Guide to Internal Standards for Statin Analysis
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis of statins, the choice of an internal standard is a critical decision that profoundly impacts data quality. This guide provides an objective comparison of Lovastatin-d3, a stable isotope-labeled (SIL) internal standard, with other commonly used deuterated and non-deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS/MS) applications.
The use of an internal standard (IS) is fundamental in quantitative bioanalysis to correct for variability throughout the analytical workflow, including sample preparation, injection volume, and instrument response. An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. The two primary types of internal standards used for statin analysis are SIL internal standards, such as this compound, and structural analogues, like non-deuterated statins or other structurally similar compounds.
The Superiority of Stable Isotope-Labeled Internal Standards
The scientific consensus, supported by regulatory bodies like the U.S. Food and Drug Administration (FDA), is that SIL internal standards generally provide superior assay performance compared to structural analogues.[1] By replacing hydrogen atoms with deuterium, the mass of the SIL-IS is increased without significantly altering its chemical and physical properties.[2] This near-identical behavior to the parent drug makes it the ideal candidate to compensate for matrix effects and variations during sample processing, leading to more accurate and precise quantification.[2]
Structural analogues, while often more cost-effective, may not perfectly co-elute with the analyte or exhibit the same ionization efficiency and extraction recovery. This can lead to inadequate correction for matrix effects, which is a significant challenge in the analysis of complex biological matrices like plasma.[3][4]
Performance Comparison: this compound vs. Other Internal Standards
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of various statins using this compound and other internal standards. The data is compiled from multiple validated bioanalytical studies to provide a comparative overview.
Table 1: Performance Comparison for Simvastatin Analysis
| Parameter | Method with Simvastatin-d6 (SIL IS) | Method with Lovastatin (Analogue IS) |
| Analyte | Simvastatin | Simvastatin |
| Internal Standard | Simvastatin-d6 | Lovastatin |
| Accuracy (%) | 97.5 - 103.2 | 95.8 - 104.5 |
| Precision (%CV) | ≤ 5.8 | ≤ 14.0 |
| Recovery (%) | 77.9 | Consistent and acceptable |
| Matrix Effect (%) | 98.9 - 101.1 (minimal) | Data not available |
| Data compiled from a head-to-head comparison study. |
Table 2: General Performance of Deuterated vs. Non-Deuterated Internal Standards
| Parameter | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated Analogue Internal Standard |
| Accuracy (% Bias) | Typically within ±15% (±20% for LLOQ) | Can show significant bias, sometimes exceeding 15% |
| Precision (%CV) | Generally lower, indicating higher precision | Generally higher |
| Matrix Effect Compensation | Superior ability to compensate for matrix-induced ion suppression or enhancement | Less effective in compensating for matrix effects |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution | May have different retention times, leading to differential matrix effects |
| This table summarizes general findings from multiple sources comparing SIL and analogue internal standards. |
Experimental Protocols
A robust bioanalytical method validation requires a series of well-defined experiments to assess the performance of the chosen internal standard. Below is a detailed methodology for a key experiment: the evaluation of matrix effects for comparing a deuterated and a non-deuterated internal standard.
Protocol for Evaluation of Matrix Effects
1. Objective: To assess and compare the ability of a deuterated internal standard (e.g., this compound) and a non-deuterated internal standard to compensate for matrix-induced effects on the quantification of a target statin.
2. Materials:
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Analytical standards of the target statin, the deuterated IS, and the non-deuterated IS.
-
All necessary solvents and reagents for sample preparation and LC-MS/MS analysis.
3. Sample Preparation:
-
Set 1 (Neat Solutions): Prepare solutions of the analyte and both internal standards in the reconstitution solvent at three concentration levels (low, medium, and high).
-
Set 2 (Post-Extraction Spiked Matrix): Extract blank plasma from the six different sources. Spike the extracted blank matrix with the analyte and both internal standards at the same three concentration levels as in Set 1.
4. LC-MS/MS Analysis:
-
Analyze all prepared samples using a validated LC-MS/MS method.
5. Data Analysis and Calculation:
-
Calculate the Matrix Factor (MF): MF = (Peak area of analyte/IS in post-extraction spiked matrix) / (Peak area of analyte/IS in neat solution) An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.
-
Calculate the Internal Standard-Normalized Matrix Factor (IS-Normalized MF): IS-Normalized MF = MF of the analyte / MF of the internal standard This is calculated for each of the six matrix sources for both the deuterated and non-deuterated internal standards.
-
Evaluate Performance: Calculate the coefficient of variation (CV) of the IS-normalized MF across the six matrix sources for both internal standards. A lower CV indicates better compensation for the variability of the matrix effect.
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context of statin analysis, the following diagrams are provided.
Bioanalytical workflow for statin quantification.
Simplified HMG-CoA reductase pathway.
Conclusion
The experimental data strongly supports the theoretical advantages of using a stable isotope-labeled internal standard like this compound for the analysis of statins. While methods using structural analogue internal standards can be validated to meet regulatory requirements, the use of a SIL-IS provides superior precision and a more reliable correction for matrix effects. For researchers aiming for the highest level of accuracy and robustness in their bioanalytical assays, particularly for pivotal pharmacokinetic or bioequivalence studies submitted to regulatory bodies, a deuterated internal standard such as this compound is the recommended choice. Its ability to closely track the analyte from extraction to detection minimizes analytical variability and enhances data confidence.
References
A Comparative Guide to the Cross-Validation of Analytical Methods Using Lovastatin-d3
For researchers, scientists, and drug development professionals, the robust and reliable quantification of analytes is paramount. This guide provides an objective comparison of analytical method performance when using Lovastatin-d3, a deuterated internal standard, against other alternatives. The supporting experimental data and detailed methodologies presented herein will aid in the selection and validation of analytical methods for lovastatin and similar compounds.
Stable isotope-labeled internal standards, such as this compound, are widely considered the gold standard in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, differing only in mass, which allows for superior correction of variability during sample preparation and analysis.[1][2]
Comparative Analysis of Analytical Methods
The selection of an analytical method often involves a trade-off between sensitivity, selectivity, and complexity. The following tables summarize key performance parameters of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for lovastatin analysis utilizing this compound as an internal standard, compared to a method using a structural analog internal standard.
| Parameter | Method using this compound (Deuterated IS) | Method using Simvastatin (Analog IS) | Reference |
| Linearity Range | 0.121–35.637 ng/mL | 0.05 to 20 ng mL−1 | [2][3] |
| Correlation Coefficient (r) | > 0.99 | > 0.999 | |
| Intra-day Precision (% CV) | Within 11.38% | 0.4 to 11.4% | |
| Inter-day Precision (% CV) | Within 8.62% | Not explicitly stated, but deviation was always less than 15% | |
| Accuracy | Not explicitly stated in percentage, but precision values are low | Deviation always less than 15% | |
| Matrix Effect | 2.74% | Not explicitly stated, but evaluated | |
| Extraction Recovery | Not explicitly stated | 86.8 to 94.1% for lovastatin and approximately 88.0% for simvastatin |
Key Findings:
-
The use of a deuterated internal standard like this compound results in a low degree of matrix effect, enhancing the reliability of the assay.
-
Both methods demonstrate excellent linearity and precision, meeting the stringent requirements for bioanalytical method validation.
-
Regulatory bodies such as the FDA and EMA advocate for the use of stable isotope-labeled internal standards to improve assay accuracy and precision.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical methods. Below are protocols for a validated LC-MS/MS method for the determination of lovastatin in human plasma using this compound.
Sample Preparation: Solid Phase Extraction
-
Human plasma samples are first thawed at room temperature.
-
Lovastatin and this compound are extracted from the plasma using a solid-phase extraction technique.
-
The extracted samples are then reconstituted in the mobile phase for analysis.
Chromatographic Conditions
-
Column: Luna C18 (2)100A (100 × 4.6 mm, 5 μm)
-
Mobile Phase: Acetonitrile and 2 mM ammonium acetate buffer (pH 3.6) in a ratio of 90:10 (v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Not specified.
-
Injection Volume: Not specified.
Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer with a turbo ion source.
-
Ionization Mode: Positive Polarity
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Lovastatin: m/z 422.1 → 285.4
-
This compound: m/z 425.4 → 285.4
-
Visualizing Key Concepts
To further clarify the concepts discussed, the following diagrams illustrate the bioanalytical workflow, the rationale for using a deuterated internal standard, and the mechanism of action of lovastatin.
References
The Gold Standard in Bioanalysis: Justifying the Use of Lovastatin-d3 as a Deuterated Internal Standard
For researchers, scientists, and drug development professionals striving for the highest degree of accuracy and precision in quantitative bioanalysis, the choice of an internal standard is a critical decision. This guide provides a comprehensive comparison of Lovastatin-d3, a deuterated internal standard, against its non-deuterated counterpart and other structural analogs. Supported by experimental data, this document objectively demonstrates the superiority of using a stable isotope-labeled standard for the quantification of lovastatin in complex biological matrices.
In the realm of liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, the use of an internal standard (IS) is indispensable for correcting variability introduced during sample preparation, injection, and ionization.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for these variations effectively. Deuterated internal standards, such as this compound, are considered the "gold standard" because their chemical and physical properties are nearly identical to the analyte, differing only in mass.[2][3] This near-identical behavior ensures that the analyte and the internal standard experience similar extraction recovery and matrix effects, leading to more accurate and reliable quantification.[4]
Superior Performance of this compound: A Data-Driven Comparison
The use of a deuterated internal standard like this compound significantly enhances the performance of bioanalytical methods. The following tables summarize the validation parameters from a study that utilized this compound for the quantification of lovastatin in human plasma by LC-MS/MS, demonstrating its effectiveness.
Table 1: Linearity and Sensitivity of Lovastatin Quantification using this compound [1]
| Parameter | Value |
| Linearity Range | 0.121–35.637 ng/mL |
| Correlation Coefficient (r) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.121 ng/mL |
Table 2: Precision and Accuracy of Lovastatin Quantification using this compound
| Quality Control Sample | Intra-day Precision (% CV) | Inter-day Precision (% CV) |
| LLOQ | ≤ 11.38% | ≤ 8.62% |
Table 3: Matrix Effect and Recovery for Lovastatin using this compound
| Parameter | Value |
| Degree of Matrix Effect | 2.74% |
The minimal matrix effect observed when using this compound underscores its ability to effectively compensate for the ion suppression or enhancement caused by complex biological matrices. In contrast, structural analogs may exhibit different chromatographic retention times and ionization efficiencies, leading to inadequate correction for matrix effects and compromising the accuracy of the results.
Experimental Protocol: Quantification of Lovastatin in Human Plasma using this compound
This section details the experimental methodology for the quantification of lovastatin in human plasma using this compound as an internal standard, based on a validated LC-MS/MS method.
Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 500 µL of human plasma, add the internal standard solution (this compound).
-
Precipitation: Add 500 µL of 4% v/v phosphoric acid in water and vortex for 30 seconds.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a Strata-X 33 µm polymeric sorbent cartridge (30 mg/1 mL) with 1 mL of methanol followed by 1 mL of Milli-Q water.
-
Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of Milli-Q water followed by 1 mL of 10% v/v methanol in Milli-Q water.
-
Elution: Dry the cartridge and elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue with 500 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A suitable HPLC system capable of delivering a gradient flow.
-
Column: Luna C18(2) 100A (100 × 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and 2 mM ammonium acetate buffer (pH 3.6). The specific gradient is 90:10 (v/v) acetonitrile:buffer.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a turbo ion source.
-
Ionization Mode: Positive ion polarity.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Lovastatin: m/z 422.1 → 285.4
-
This compound: m/z 425.4 → 285.4
-
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical justification for using a deuterated standard and the experimental workflow.
Caption: Justification for Deuterated vs. Analog Internal Standards.
Caption: Bioanalytical Workflow for Lovastatin Quantification.
Lovastatin's Metabolic Pathway
Understanding the metabolic pathway of lovastatin is crucial for interpreting pharmacokinetic data. Lovastatin is a prodrug that is hydrolyzed in vivo to its active β-hydroxyacid form. This conversion is a key step in its mechanism of action.
Caption: Simplified Metabolic Activation of Lovastatin.
References
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Internal Standards for Lovastatin Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of lovastatin, the choice of an appropriate internal standard (IS) is a critical decision that directly impacts data quality and reliability. The two primary choices are a stable isotope-labeled (SIL) standard, such as Lovastatin-d3, or a structural analog. This guide provides an objective, data-driven comparison of these two approaches, supported by experimental data and detailed methodologies, to facilitate an informed selection process for liquid chromatography-mass spectrometry (LC-MS) applications.
The consensus within the scientific and regulatory communities strongly favors the use of SIL internal standards, often referring to them as the "gold standard" in bioanalysis.[1][2] A deuterated standard like this compound is chemically identical to the analyte, with the only difference being the substitution of hydrogen atoms with deuterium.[2] This subtle mass shift allows for distinct detection by a mass spectrometer while preserving the physicochemical properties. Consequently, this compound co-elutes with lovastatin and experiences nearly identical extraction recovery and matrix effects, providing superior correction for variations throughout the analytical workflow.[3][4]
Structural analogs, on the other hand, are different chemical entities with structures similar to the analyte. For lovastatin, a common structural analog used as an internal standard is simvastatin. While more cost-effective and readily available, structural analogs may not perfectly mimic the analyte's behavior during sample preparation and ionization, which can compromise data accuracy and precision.
Comparative Performance Data
The superior performance of a deuterated internal standard is evident when examining key bioanalytical validation parameters. The following table summarizes representative quantitative data from studies utilizing either a deuterated or a structural analog internal standard for the analysis of statins, including lovastatin.
| Performance Parameter | Deuterated Internal Standard (this compound) | Structural Analog Internal Standard (e.g., Simvastatin) |
| Intra-day Precision (% CV) | < 11.38% | < 15% |
| Inter-day Precision (% CV) | < 8.62% | < 15% |
| Accuracy (% Deviation) | Within ± 15% | Within ± 15% |
| Matrix Effect (% CV of IS-normalized MF) | Low (e.g., 2.74% for lovastatin) | Potentially Higher and More Variable |
| Extraction Recovery | 86.8% to 94.1% (for lovastatin) | ~88.0% (for simvastatin as IS) |
This data is compiled from principles and results described in the referenced literature. % CV refers to the coefficient of variation, and IS-normalized MF refers to the internal standard-normalized matrix factor.
Experimental Protocols
To provide a practical context, the following are detailed methodologies for key experiments in a typical bioanalytical workflow for lovastatin using an internal standard.
Sample Preparation: Protein Precipitation
This method is often used for its simplicity and speed.
-
Aliquoting: Transfer 100 µL of plasma samples (standards, quality controls, or unknowns) into 1.5 mL microcentrifuge tubes.
-
Internal Standard Spiking: Add a small volume (e.g., 25 µL) of the working internal standard solution (either this compound or a structural analog in methanol) to each tube.
-
Precipitation: Add 300 µL of a cold organic solvent, such as acetonitrile or methanol, to precipitate plasma proteins.
-
Vortexing: Vortex mix the samples for approximately 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a new set of tubes or a 96-well plate.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE provides a more thorough cleanup compared to protein precipitation, which can be crucial for reducing matrix effects.
-
Internal Standard Addition: Add a known concentration of the deuterated internal standard solution to each sample.
-
Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 50/50 methanol/water to remove interfering substances.
-
Drying: Dry the cartridge under a vacuum for 5 minutes.
-
Elution: Elute the analyte and internal standard with two 200 µL aliquots of 100% methanol.
-
Evaporation and Reconstitution: Evaporate the combined eluate to dryness and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
The following are typical parameters for the analysis of lovastatin.
-
Chromatographic Column: A C18 column (e.g., Luna C18(2) 100A, 100 x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and an aqueous buffer (e.g., 2 mM ammonium acetate) is often employed.
-
Flow Rate: A flow rate in the range of 0.4 to 1.0 mL/min is typical.
-
Mass Spectrometry: Detection is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM).
-
MRM Transitions:
-
Lovastatin: m/z 422.1 → 285.4
-
This compound: m/z 425.4 → 285.4
-
Visualizing the Workflow and Decision Process
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
Conclusion
The experimental data and established principles of bioanalysis strongly support the use of this compound as the preferred internal standard for the quantification of lovastatin. Its ability to closely mimic the analyte throughout the analytical process leads to more accurate and precise results by effectively compensating for matrix effects and other sources of variability. While structural analogs can be employed, particularly in non-regulated research environments where cost is a significant factor, they necessitate more extensive validation to ensure they adequately control for analytical variability. For pivotal studies such as pharmacokinetic or bioequivalence assessments intended for regulatory submission, the use of a stable isotope-labeled internal standard like this compound is unequivocally the superior choice.
References
Assessing the impact of isotopic labeling on chromatographic behavior
The Isotope Effect in Chromatography: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution on analytical measurements is crucial. The substitution of an atom with its heavier isotope, such as replacing hydrogen (¹H) with deuterium (²H or D) or carbon-¹²C with ¹³C, can lead to observable differences in chromatographic behavior. This phenomenon, known as the chromatographic isotope effect (CIE), can influence retention times and potentially lead to the separation of isotopologues—molecules that differ only in their isotopic composition.
This guide provides an objective comparison of the chromatographic behavior of isotopically labeled and unlabeled compounds, supported by experimental data and detailed methodologies, to elucidate the nuances of the CIE across various chromatographic techniques.
Understanding the Chromatographic Isotope Effect
The chromatographic isotope effect stems from minute changes in the physicochemical properties of a molecule upon isotopic substitution. Heavier isotopes form slightly stronger covalent bonds. For instance, a carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than a carbon-hydrogen (C-H) bond. These differences can affect a molecule's size, shape, polarity, and hydrophobicity, which in turn govern its interaction with the stationary and mobile phases in a chromatographic system.
In most cases, particularly in reversed-phase liquid chromatography (RPLC) and gas chromatography (GC), deuterated compounds are observed to elute slightly earlier than their non-deuterated counterparts.[1][2] This is often referred to as an "inverse isotope effect."[1] The prevailing theory is that C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker intermolecular interactions (like van der Waals forces) with the nonpolar stationary phase and thus, a shorter retention time.[3]
Impact on Liquid Chromatography (LC)
In liquid chromatography, the isotope effect is most prominently observed in reversed-phase separations. The magnitude of the retention time shift depends on several factors, including the number and position of isotopic labels, the molecular structure of the analyte, and the specific chromatographic conditions.[1]
Key Observations in RPLC:
-
Increased Labeling, Increased Effect : Generally, the greater the number of deuterium atoms substituted in a molecule, the more significant the separation between the labeled and unlabeled compound.
-
Hydrophobicity Dominates : Studies confirm that hydrophobic effects are the predominant force in retention processes in RPLC. Deuteration can subtly decrease a molecule's hydrophobicity, leading to earlier elution.
-
Mobile Phase Influence : Replacing normal water (H₂O) with deuterium oxide (D₂O) in the mobile phase can increase the retention factors for all analytes, suggesting that interactions with the mobile phase also play a critical role.
Quantitative Data: Deuterium Isotope Effect in RPLC
The following table summarizes experimental data from studies that quantified the retention time difference between deuterated compounds and their unlabeled analogs in reversed-phase liquid chromatography.
| Compound (Unlabeled vs. Labeled) | Chromatographic System | Mobile Phase | Retention Time (Unlabeled) | Retention Time (Labeled) | Retention Shift (Δt, sec) | Reference |
| Olanzapine vs. Olanzapine-d₃ | Reversed-Phase LC-MS/MS | Acetonitrile/Water Gradient | Not Specified | Not Specified | Slight Separation (Rs < 0.16) | |
| Des-methyl olanzapine vs. Des-methyl olanzapine-d₈ | Reversed-Phase LC-MS/MS | Acetonitrile/Water Gradient | Not Specified | Not Specified | Slight Separation (Rs < 0.16) | |
| Progesterone vs. Progesterone-d₈ | HPLC | Not Specified | Not Specified | Not Specified | Baseline Separation Achieved | |
| Testosterone vs. Testosterone-d₃ | HPLC | Not Specified | Not Specified | Not Specified | Baseline Separation Achieved |
Note: The resolution (Rs) is a measure of the degree of separation between two peaks. An Rs value of less than 1.5 indicates overlapping peaks, while a value greater than or equal to 1.5 indicates baseline separation. A slight separation with Rs < 0.16, as seen with Olanzapine, is often negligible in routine analysis but can become significant when matrix effects are a concern.
Experimental Protocol: RPLC Analysis of Olanzapine Isotopologues
The following methodology was employed to investigate the isotope effect for Olanzapine and its deuterated internal standard.
-
Instrumentation : Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS).
-
Column : C18 reversed-phase column.
-
Mobile Phase : A gradient mixture of acetonitrile and water.
-
Detection : Mass spectrometry, monitoring the specific mass-to-charge ratios of the analyte and its deuterated analog.
-
Objective : To assess the co-elution of Olanzapine and Olanzapine-d₃. The study noted a slight but persistent separation, which was hypothesized to contribute to differential matrix effects.
Impact on Gas Chromatography (GC)
In gas chromatography, the isotope effect is also frequently observed, with deuterated compounds typically eluting earlier than their protiated (non-deuterated) counterparts. This effect is attributed to the lower boiling point and higher vapor pressure of the deuterated isotopologues. The C-D bond's lower zero-point energy and smaller vibrational amplitude result in weaker intermolecular forces.
Key Observations in GC:
-
Generality of the Effect : The earlier elution of deuterated compounds is a widely observed phenomenon across various types of GC stationary phases.
-
Kinetic Isotope Effects : In GC analyses that require derivatization, a kinetic isotope effect can occur, potentially altering the isotopic composition of the final analyte and requiring the use of correction factors for accurate quantification.
-
Enhancing Detection : The chromatographic separation of isotopologues in GC can be leveraged to enhance the sensitivity of mass spectrometry-based detection for low levels of ²H-labeling.
Quantitative Data: Deuterium Isotope Effect in GC-MS
The table below presents data on the chromatographic isotope effect observed in gas chromatography. The effect is calculated by dividing the retention time of the protiated compound by that of the deuterated one (hdIEc = tR(H)/tR(D)).
| Compound Class | Number of Deuterium Atoms | Chromatographic Isotope Effect (hdIEc) | Experimental System | Reference |
| Amino Acids (as Me-PFP derivatives) | Varies | hdIEc decreases with more fluorine atoms in the derivative | GC-NICI-MS | |
| Methane (CH₄ vs. ¹²CH₃D) | 1 | Separation achieved on a GC column | GC |
Experimental Protocol: GC-MS Analysis of Amino Acids
The following methodology outlines a typical approach for analyzing amino acid isotopologues by GC-MS.
-
Instrumentation : Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Derivatization : Amino acids are converted to their methyl ester (Me) and pentafluoropropionyl (PFP) derivatives to increase their volatility for GC analysis.
-
GC Column : Optima 17 GC column (15 m length, 0.25 mm i.d., 0.25 µm film thickness).
-
Injection : A specific volume of the derivatized sample is injected into the GC system.
-
Detection : Negative ion chemical ionization mass spectrometry (NICI-MS) is used for sensitive detection.
-
Objective : To quantify amino acids using their deuterated methyl esters as internal standards and to characterize the chromatographic isotope effect.
Visualizing the Workflow and Influencing Factors
To systematically assess the impact of isotopic labeling, a structured experimental workflow is essential. The factors influencing the magnitude and direction of the isotope effect are multifaceted and interconnected.
References
A Comparative Guide to Inter-laboratory Lovastatin Quantification Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of lovastatin, a widely used cholesterol-lowering medication. The selection of an appropriate analytical method is critical for accurate quantification in research, quality control, and clinical studies. This document summarizes key performance data from multiple studies to aid in the selection of the most suitable method based on specific laboratory needs and sample matrices. The primary methods compared are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and High-Performance Thin-Layer Chromatography (HPTLC).
Quantitative Performance Data
The following tables summarize the quantitative performance of different analytical methods for lovastatin quantification as reported in various studies. These parameters are crucial for evaluating the reliability and sensitivity of a method.
Table 1: HPLC-UV Methods for Lovastatin Quantification
| Parameter | Linearity Range | Accuracy (%) | Precision (%RSD) | LOD | LOQ | Reference |
| Method 1 | 28 - 52 µg/mL | 98.8 - 101.6 | <2 | Not Reported | Not Reported | [1][2] |
| Method 2 | 2 - 16 µg/mL | Not Reported | 1.38 | 0.48 µg/mL | 1.60 µg/mL | [3] |
| Method 3 | 1 - 100 ng/mL | 105.72 - 113.33 | 8.68 - 10.45 | 0.5 ng/mL | 1 ng/mL | [4] |
| Method 4 | 0.50 - 200.00 µg/mL | 95.9 - 100.6 | Not Reported | 0.0138 - 0.0860 µg/mL | 0.0419 - 0.2615 µg/mL | [5] |
Table 2: LC-MS/MS Methods for Lovastatin Quantification
| Parameter | Linearity Range | Accuracy (%) | Precision (CV%) | LOD | LOQ | Reference |
| Method 1 | 1 - 1000 nM (acid form) | 91.37 - 109.94 | ≤ 10.66 | Not Reported | 1 nM (acid form) | |
| Method 2 | 0.05 - 5.00 ng/mL | Within FDA guidelines | Within FDA guidelines | Not Reported | 0.05 ng/mL | |
| Method 3 | 0.025 - 50.0 ng/mL | Within 6.0% (relative error) | < 11 | Not Reported | 0.025 ng/mL | |
| Method 4 | Not Specified | 97 - 101 | Not Reported | Reported | Reported |
Table 3: HPTLC-Densitometry Method for Lovastatin Quantification
| Parameter | Linearity Range | Accuracy (%) | Precision (%RSD) | LOD | LOQ | Reference |
| Method 1 | 4 - 16 µ g/spot | Not specified, but no significant differences observed between densitometry and videodensitometry | Not specified, but densitometry was more precise than videodensitometry | 0.85 µ g/spot | Not Reported |
Experimental Protocols
Detailed methodologies are essential for replicating experimental results and for the validation of new methods. Below are summaries of the experimental protocols for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
-
Method 1 (for Bulk Drug and Dosage Forms)
-
Column: C8 end-capped (250 x 4 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and 0.1% phosphoric acid (65:35, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection: UV-diode array detector at 238 nm.
-
Temperature: 30°C.
-
-
Method 2 (for Solubility Studies)
-
Column: C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water (70:30, v/v).
-
Flow Rate: 1 mL/min.
-
Detection: UV at 237 nm.
-
Injection Volume: 5 µL.
-
-
Method 3 (for Human Plasma)
-
Sample Preparation: One-step liquid-liquid extraction.
-
Column: Reversed-phase C18.
-
Mobile Phase: 0.05 M phosphate buffer (pH 7) and acetonitrile (44.5:55.5, v/v).
-
Detection: UV at 238 nm.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Method 1 (for Human Plasma)
-
Sample Preparation: Protein precipitation with acetonitrile.
-
Chromatography: Linear gradient elution with a mobile phase of water and methanol, both containing 2 mM ammonium formate and 0.2% formic acid.
-
Detection: Triple quadrupole mass spectrometer with positive electrospray ionization in selected reaction monitoring (SRM) mode.
-
-
Method 2 (for Human Plasma)
-
Sample Preparation: Liquid-liquid extraction.
-
Chromatography: Mobile phase of methanol and 5mM ammonium formate in 0.1% formic acid (80:20, v/v).
-
Detection: Triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Method 3 (UPLC-MS/MS for Human Plasma)
-
Sample Preparation: One-step extraction with n-hexane-methylene dichloride-isopropanol (20:10:1, v/v/v).
-
Column: Acquity UPLC BEH C18.
-
Mobile Phase: Acetonitrile-water (containing 5 mmol/L ammonium acetate; 85:15, v/v).
-
Flow Rate: 0.35 mL/min.
-
Detection: Triple-quadrupole tandem mass spectrometer with multiple reaction monitoring (MRM) and a positive electrospray ionization source.
-
High-Performance Thin-Layer Chromatography (HPTLC)
-
Method 1 (for Pharmaceuticals)
-
Stationary Phase: HPTLC Si F254 plates.
-
Mobile Phase: Hexane–methylethylketone (55:45, v/v).
-
Sample Application: 4–16 µg per spot.
-
Detection: Densitometric detection at 230 nm.
-
Visualized Workflow and Logical Relationships
The following diagrams illustrate the general workflows and logical connections in the process of inter-laboratory comparison of lovastatin quantification methods.
References
- 1. Development and validation of a simple and fast HPLC method for determination of lovastatin, pravastatin and simvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. rjptonline.org [rjptonline.org]
- 4. A simple and sensitive HPLC-UV method for quantitation of lovastatin in human plasma: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of lovastatin, mevastatin, rosuvastatin and simvastatin with HPLC by means of gradient elution - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard for Lovastatin Bioanalysis: A Comparative Guide to Lovastatin-d3 Validation
For researchers, scientists, and drug development professionals engaged in the regulated bioanalysis of lovastatin, the choice of an appropriate internal standard (IS) is a critical determinant of assay accuracy, precision, and robustness. This guide provides an objective comparison of Lovastatin-d3, a stable isotope-labeled (SIL) internal standard, with structural analog alternatives, supported by experimental data from published literature.
In the landscape of regulated bioanalysis, the use of a stable isotope-labeled internal standard is widely considered the "gold standard."[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) recommend the use of SIL internal standards due to their ability to mimic the analyte of interest throughout the entire analytical process, from sample extraction to detection.[1] This minimizes variability and enhances data reliability. This compound, as the deuterated analog of lovastatin, offers nearly identical physicochemical properties, ensuring it co-elutes and experiences similar matrix effects and ionization efficiencies as lovastatin itself.
This guide will delve into the performance characteristics of this compound and compare it with a commonly used structural analog, Atorvastatin, based on available validation data.
Performance Comparison: this compound vs. Structural Analog
Table 1: Bioanalytical Method Validation Parameters for Lovastatin using this compound and a Structural Analog (Atorvastatin) as Internal Standards
| Validation Parameter | Lovastatin with this compound IS | Lovastatin with Atorvastatin IS |
| Linearity Range | 0.121–35.637 ng/mL | 0.05 - 5.00 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but linearity was validated |
| Precision (%CV) | Intra-day: ≤ 11.38%, Inter-day: ≤ 8.62% | Intra- and inter-day precision were within acceptable limits as per FDA guidelines |
| Accuracy (% Bias) | Within acceptable range (not explicitly quantified in the source) | Intra- and inter-day accuracy were within acceptable limits as per FDA guidelines |
| Mean Recovery | Not explicitly stated | Lovastatin: 71.00%, Atorvastatin (IS): 79.84%[2] |
| Matrix Effect | 2.74%[3] | Not explicitly quantified |
Note: Data is compiled from separate studies and may not be directly comparable due to differences in experimental conditions.
The data indicates that both this compound and Atorvastatin can be used to develop validated bioanalytical methods for lovastatin. However, the use of this compound provides a quantifiable and minimal matrix effect, a critical parameter for ensuring assay accuracy.[3] The slightly different linearity ranges and the lack of explicit correlation coefficient and matrix effect data for the Atorvastatin method highlight the variability in reported data across different studies.
The Superiority of Stable Isotope-Labeled Internal Standards
The key advantage of a SIL-IS like this compound lies in its ability to compensate for variations in sample preparation and instrument response more effectively than a structural analog. Because this compound is chemically identical to lovastatin, it behaves similarly during extraction, chromatography, and ionization. A structural analog, while similar, may have different extraction recoveries, chromatographic retention times, and ionization efficiencies, potentially leading to less accurate quantification.
Experimental Protocols
Detailed methodologies for the validation of a bioanalytical method for lovastatin using either this compound or a structural analog as an internal standard are outlined below.
Method 1: LC-MS/MS Bioanalysis of Lovastatin using this compound as Internal Standard
This protocol is based on a validated method for the determination of lovastatin in human plasma.
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To 200 µL of human plasma, add 25 µL of this compound working solution (internal standard).
-
Vortex mix for 30 seconds.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: C18 analytical column (e.g., 100 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and 2 mM ammonium acetate buffer (pH 3.6) in a ratio of 90:10 (v/v).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Lovastatin: m/z 422.1 → 285.4
-
This compound: m/z 425.4 → 285.4
-
3. Validation Experiments
-
Linearity: Prepare calibration standards by spiking blank plasma with known concentrations of lovastatin. Plot the peak area ratio of lovastatin to this compound against the concentration of lovastatin.
-
Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day).
-
Matrix Effect: Compare the peak response of lovastatin in post-extraction spiked plasma samples to the peak response of lovastatin in a neat solution.
-
Recovery: Compare the peak response of lovastatin in pre-extraction spiked plasma samples to the peak response in post-extraction spiked samples.
-
Stability: Evaluate the stability of lovastatin in plasma under various conditions (freeze-thaw, short-term bench-top, long-term storage).
Method 2: LC-MS/MS Bioanalysis of Lovastatin using Atorvastatin as Internal Standard
This protocol is based on a validated method for the determination of lovastatin and its metabolite in human plasma.
1. Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 300 µL of human plasma, add the internal standard solution (Atorvastatin).
-
Add 1 mL of extraction solvent (e.g., ethyl acetate).
-
Vortex mix for 10 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in the mobile phase.
2. LC-MS/MS Conditions
-
LC System: HPLC system.
-
Column: C18 analytical column (e.g., 4.6 x 150 mm, 5µm).
-
Mobile Phase: Methanol and 5mM ammonium formate in 0.1% formic acid (80:20 v/v).
-
Flow Rate: 1.0 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions: Specific transitions for lovastatin and atorvastatin would be determined during method development.
3. Validation Experiments
-
Follow the same validation experiments as described in Method 1 (Linearity, Precision and Accuracy, Matrix Effect, Recovery, and Stability), substituting Atorvastatin for this compound.
Visualizing the Workflow and Logical Relationships
To better illustrate the key processes and logical relationships, the following diagrams are provided.
Caption: Bioanalytical workflow for Lovastatin using this compound IS.
Caption: Logical comparison of internal standard types for Lovastatin.
References
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Lovastatin-d3
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount, extending beyond the bench to the proper disposal of laboratory materials. This guide provides essential, immediate safety and logistical information for the operational disposal of Lovastatin-d3, ensuring the protection of personnel and the environment. This compound, as a deuterated form of a biologically active statin compound, requires handling as a hazardous chemical waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. The SDS for Lovastatin indicates that it is suspected of causing cancer and may cause an allergic skin reaction. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound waste.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust or splashes. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if handling large quantities of solid material outside of a fume hood. | To prevent inhalation of fine particles. |
All handling of solid this compound and the initial preparation of waste should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol for this compound
The primary method for the disposal of this compound is through a licensed hazardous waste management company, which will typically employ high-temperature incineration.[1] The following steps outline the in-laboratory procedures for preparing this compound waste for collection.
1. Waste Segregation:
-
Solid Waste: All materials contaminated with this compound, including unused compound, contaminated filter paper, weighing boats, and PPE (gloves, etc.), must be collected separately as hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated, compatible liquid waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as containing chemical waste.
2. Waste Container Selection and Labeling:
-
Use only containers that are compatible with the chemical waste and are in good condition with no leaks.[2] For solid waste, a sealable plastic bag or a wide-mouth plastic container is suitable. For liquid waste, use a labeled, leak-proof container, preferably the original container if empty, or a designated waste carboy.[3]
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag as soon as the first piece of waste is added.[2] The label must include:
-
The full chemical name: "this compound"
-
The quantity of the waste
-
The date of waste generation
-
The laboratory of origin (building and room number)
-
The Principal Investigator's name and contact information
-
A clear indication of the hazards (e.g., "Toxic," "Carcinogen")
-
3. Waste Accumulation and Storage:
-
Store hazardous waste in a designated satellite accumulation area within the laboratory.[4] This area should be at or near the point of generation.
-
Ensure that the waste container is kept securely closed except when adding waste.
-
Segregate the this compound waste from other incompatible waste streams, such as strong acids or bases.
4. Requesting Waste Pickup:
-
Once the waste container is full or has been in accumulation for the maximum time allowed by your institution (often 90 days), a request for pickup must be submitted to your institution's EHS office or the designated hazardous waste management provider.
5. Accidental Spills:
-
In the event of a small spill, wear appropriate PPE and clean the area with an absorbent material.
-
Collect all cleanup materials in a sealed bag or container and label it as hazardous waste containing this compound.
-
For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Experimental Protocol: Decontamination of Glassware
While chemical deactivation of this compound in the lab is not recommended due to the potential for hazardous byproducts and incomplete reactions, a thorough decontamination of glassware is necessary.
-
Initial Rinse: Rinse the glassware three times with a suitable organic solvent in which Lovastatin is soluble (e.g., acetonitrile, methanol, or ethanol).
-
Collect Rinsate: The solvent rinsate must be collected and disposed of as hazardous liquid chemical waste.
-
Washing: After the solvent rinse, the glassware can be washed with soap and water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a research laboratory setting.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding their commitment to environmental stewardship.
References
Personal protective equipment for handling Lovastatin-d3
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Lovastatin-d3. The following procedural guidance is designed to ensure a safe laboratory environment.
Chemical Identifier:
| Compound | CAS Number | Molecular Formula |
| This compound | 1002345-93-8 | C₂₄H₃₃D₃O₅ |
Hazard Identification and Precautionary Measures
This compound is a labeled form of Lovastatin, a potent inhibitor of HMG-CoA reductase.[1] While specific toxicity data for this compound is limited, it should be handled with the same precautions as Lovastatin. Lovastatin is suspected of causing cancer and damaging fertility or the unborn child.[2]
Signal Word: Warning[2]
Hazard Statements:
-
May cause an allergic skin reaction.[2]
-
Suspected of causing cancer.[2]
-
Suspected of damaging fertility or the unborn child.
Precautionary Statements:
-
Obtain special instructions before use.
-
Do not handle until all safety precautions have been read and understood.
-
Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Wear protective gloves/protective clothing/eye protection/face protection.
-
If exposed or concerned: Get medical advice/attention.
-
Store locked up.
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory procedures involving this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety glasses with side shields | ANSI Z87.1 compliant |
| Chemical splash goggles | To be worn when there is a splash hazard | |
| Face shield | To be worn in addition to goggles for splash or aerosol generation potential | |
| Hand Protection | Disposable nitrile gloves | Standard for incidental contact. Double-gloving is recommended. |
| Body Protection | Laboratory coat | Fully buttoned |
| Chemical-resistant apron | For procedures with a high risk of splashes | |
| Respiratory Protection | NIOSH-approved respirator | Required when engineering controls are insufficient to control airborne dust or aerosols. The type of respirator will depend on the exposure assessment. |
Handling and Storage
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Minimize contact with skin and eyes.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep refrigerated as recommended by the supplier.
-
Protect from light.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Procedures
Spill Response:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure adequate ventilation.
-
Contain: Wear appropriate PPE. For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.
-
Clean: Decontaminate the spill area with an appropriate cleaning agent.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Do not dispose of down the drain or in the regular trash.
-
Waste should be collected in a designated, labeled, and sealed container for hazardous chemical waste.
-
Contact your institution's environmental health and safety (EHS) department for specific disposal guidelines. In the absence of institutional guidelines, surplus and non-recyclable solutions should be offered to a licensed disposal company.
Experimental Workflow for Handling this compound
Caption: Procedural workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
